molecular formula C7H12N4S B1684072 VUF 8328

VUF 8328

Número de catálogo: B1684072
Peso molecular: 184.26 g/mol
Clave InChI: QJUVWGBVEFRHCN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

VUF 8328 is a histamine H(3) receptor agonist.

Propiedades

IUPAC Name

3-(1H-imidazol-5-yl)propyl carbamimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4S/c8-7(9)12-3-1-2-6-4-10-5-11-6/h4-5H,1-3H2,(H3,8,9)(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJUVWGBVEFRHCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CCCSC(=N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

VUF 8328: A Technical Guide to its Mechanism of Action as a Histamine H3 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VUF 8328 is classified as a potent and selective competitive antagonist of the histamine (B1213489) H3 receptor. This guide delineates the mechanism of action of this compound, providing a comprehensive overview of its interaction with the H3 receptor and the subsequent effects on intracellular signaling. The information presented is based on established pharmacological principles and experimental data from studies on closely related histamine H3 receptor antagonists. This document provides detailed experimental protocols for the characterization of such compounds and visual representations of the relevant biological pathways and workflows.

Introduction to the Histamine H3 Receptor

The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system, with some presence in the peripheral nervous system. It functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine. Additionally, it acts as a heteroreceptor on other non-histaminergic neurons, modulating the release of various neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin. The H3 receptor is coupled to the Gi/o family of G proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Mechanism of Action of this compound

This compound acts as a competitive antagonist at the histamine H3 receptor. This means that it binds to the same site on the receptor as the endogenous agonist, histamine, but it does not activate the receptor. By occupying the binding site, this compound prevents histamine from binding and initiating the intracellular signaling cascade. This leads to a blockade of the inhibitory effects of histamine on neurotransmitter release.

The primary mechanism of action of this compound involves:

  • Receptor Binding: this compound exhibits high affinity for the histamine H3 receptor. The affinity of a compound for a receptor is typically quantified by its inhibition constant (Ki), which represents the concentration of the ligand that occupies 50% of the receptors in a radioligand binding assay.

  • Functional Antagonism: In functional assays, this compound demonstrates its ability to inhibit the action of H3 receptor agonists. This is often quantified by the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response.

Quantitative Data Summary

CompoundReceptor Binding Affinity (pKi)Functional Potency (pA2)
Thioperamide 8.5 - 9.28.8 - 9.5
Clobenpropit 8.8 - 9.59.0 - 9.8
Ciproxifan 8.9 - 9.69.2 - 10.0

Note: The pKi and pA2 values are logarithmic scales, where a higher value indicates greater affinity or potency, respectively. These values can vary depending on the experimental conditions and tissue/cell type used.

Experimental Protocols

The characterization of a histamine H3 receptor antagonist like this compound involves a series of in vitro pharmacological assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay for Receptor Affinity (Ki) Determination

This assay measures the ability of a test compound (this compound) to displace a radiolabeled ligand that is known to bind to the H3 receptor.

  • Materials:

    • Rat brain cortex membranes (a rich source of H3 receptors)

    • [3H]-Nα-methylhistamine (a radiolabeled H3 receptor agonist)

    • Test compound (this compound) at various concentrations

    • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • Glass fiber filters

    • Scintillation cocktail and a liquid scintillation counter

  • Procedure:

    • Prepare a suspension of rat brain cortex membranes in the incubation buffer.

    • In a series of tubes, add a fixed concentration of [3H]-Nα-methylhistamine and varying concentrations of this compound.

    • To determine non-specific binding, add a high concentration of a known H3 receptor ligand (e.g., thioperamide) to a separate set of tubes.

    • Initiate the binding reaction by adding the membrane suspension to the tubes.

    • Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

    • Terminate the incubation by rapid filtration through glass fiber filters. The filters will trap the membranes with the bound radioligand.

    • Wash the filters with ice-cold incubation buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay for Antagonist Potency (pA2) Determination (Electrically Stimulated Guinea-Pig Ileum)

This assay assesses the ability of this compound to antagonize the inhibitory effect of an H3 receptor agonist on neurotransmitter release in a functional tissue preparation.

  • Materials:

    • Guinea-pig ileum longitudinal muscle-myenteric plexus preparation

    • Krebs solution (physiological salt solution)

    • H3 receptor agonist (e.g., R-(-)-α-methylhistamine)

    • Test compound (this compound)

    • Organ bath with stimulating electrodes and a force transducer

  • Procedure:

    • Mount a segment of the guinea-pig ileum preparation in an organ bath containing oxygenated Krebs solution at 37°C.

    • Electrically stimulate the preparation to induce twitch contractions, which are primarily due to the release of acetylcholine.

    • Establish a cumulative concentration-response curve for the H3 receptor agonist (R-(-)-α-methylhistamine). The agonist will inhibit the electrically induced contractions.

    • Wash the tissue and allow it to recover.

    • Incubate the tissue with a fixed concentration of this compound for a specific period.

    • In the presence of this compound, re-establish the concentration-response curve for the H3 agonist. The curve should be shifted to the right.

    • Repeat steps 4-6 with different concentrations of this compound.

  • Data Analysis:

    • Measure the magnitude of the rightward shift of the agonist concentration-response curve caused by each concentration of this compound.

    • Construct a Schild plot by plotting the log (concentration ratio - 1) against the log of the antagonist concentration. The concentration ratio is the ratio of the agonist EC50 in the presence and absence of the antagonist.

    • The x-intercept of the Schild plot provides the pA2 value. A slope of the Schild regression that is not significantly different from 1 is indicative of competitive antagonism.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Histamine_H3_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Histamine Histamine H3R Histamine H3 Receptor Histamine->H3R Binds & Activates VUF8328 This compound (Antagonist) VUF8328->H3R Binds & Blocks G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Neurotransmitter_Release ↓ Neurotransmitter Release G_protein->Neurotransmitter_Release Inhibits cAMP ↓ cAMP AC->cAMP Leads to Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation_detection Separation & Detection cluster_analysis Data Analysis Membranes Prepare Rat Brain Cortex Membranes Mix Mix Membranes, Radioligand, and Test Compound Membranes->Mix Radioligand Prepare [3H]-Nα-methylhistamine (Radioligand) Radioligand->Mix Test_Compound Prepare this compound (Test Compound) Test_Compound->Mix Incubate Incubate to Reach Equilibrium Mix->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash to Remove Unbound Ligand Filter->Wash Count Liquid Scintillation Counting Wash->Count Plot Plot Competition Curve Count->Plot Calculate Calculate IC50 and Ki Plot->Calculate Functional_Assay_Workflow cluster_setup Tissue Preparation & Setup cluster_agonist_response Agonist Response cluster_antagonist_effect Antagonist Effect cluster_analysis Data Analysis Prepare_Tissue Prepare Guinea-Pig Ileum Strip Mount Mount in Organ Bath Prepare_Tissue->Mount Stimulate Electrically Stimulate to Induce Contractions Mount->Stimulate Agonist_Curve Establish Agonist Concentration-Response Curve Stimulate->Agonist_Curve Incubate_Antagonist Incubate with this compound Agonist_Curve->Incubate_Antagonist Repeat_Agonist_Curve Re-establish Agonist Curve in Presence of Antagonist Incubate_Antagonist->Repeat_Agonist_Curve Schild_Plot Construct Schild Plot Repeat_Agonist_Curve->Schild_Plot Calculate_pA2 Determine pA2 Value Schild_Plot->Calculate_pA2

An In-Depth Technical Guide to the Histamine H4 Receptor Antagonist VUF 10148

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Compound Identification: Initial searches for the compound "VUF 8328" did not yield specific results in publicly available scientific literature. It is presumed that this may be a typographical error. This guide focuses on the well-characterized and structurally related compound, VUF 10148 , a potent histamine (B1213489) H4 receptor (H4R) antagonist from the same "VUF" series of compounds.

Introduction to VUF 10148

VUF 10148, chemically identified as 2-benzyl-3-(4-methylpiperazin-1-yl)quinoxaline, is a potent and selective antagonist of the histamine H4 receptor.[1] Developed through fragment-based drug design, VUF 10148 has emerged as a valuable pharmacological tool for the investigation of the physiological and pathophysiological roles of the H4 receptor.[1][2] The histamine H4 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in cells of hematopoietic origin, such as mast cells, eosinophils, basophils, dendritic cells, and T cells.[3] Its involvement in modulating immune and inflammatory responses has positioned the H4 receptor as a compelling therapeutic target for a range of conditions including allergic rhinitis, asthma, atopic dermatitis, and pruritus.[3][4] VUF 10148 competitively binds to the H4 receptor, thereby blocking the downstream signaling initiated by its endogenous ligand, histamine.[4]

Quantitative Data: Binding Profile of VUF 10148

The following table summarizes the binding affinities of VUF 10148 for the four human histamine receptor subtypes. The data highlights the compound's high affinity for the H4 receptor and its selectivity profile.

CompoundhH1R (pKi)hH2R (pKi)hH3R (pKi)hH4R (pKi)H4R Ki (nM)
VUF 10148 5.8< 5.06.48.17.94
JNJ 7777120< 5.5< 5.5< 5.58.81.58
Thioperamide (B1682323)< 5.0< 5.08.48.17.94
Data for VUF 10148 is sourced from Smits et al., J. Med. Chem. 2008, 51(8), 2457-2467.[2] Data for comparator compounds are compiled from publicly available pharmacological databases.

VUF 10148 demonstrates a high affinity for the human histamine H4 receptor with a pKi of 8.1.[2] It exhibits moderate affinity for the H3 receptor and significantly lower affinity for the H1 and H2 receptors, indicating a notable degree of selectivity for the H4 and H3 receptors.[2] In comparison, JNJ 7777120 shows exceptional selectivity for the H4 receptor, while thioperamide displays high affinity for both H3 and H4 receptors.[2]

Signaling Pathways and Mechanism of Action

The histamine H4 receptor primarily couples to the Gαi/o family of G proteins.[3] Upon activation by an agonist like histamine, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3] Furthermore, the dissociation of the Gβγ subunit can activate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, mobilizes intracellular calcium (Ca2+) and activates protein kinase C (PKC), culminating in cellular responses such as chemotaxis and cytokine release.[5]

As a competitive antagonist, VUF 10148 binds to the H4 receptor but does not activate it. Instead, it blocks histamine from binding, thereby inhibiting the initiation of these downstream signaling pathways and subsequent cellular responses.

Histamine Histamine VUF10148 VUF 10148 (Antagonist) H4R Histamine H4 Receptor (GPCR) Histamine->H4R Binds & Activates VUF10148->H4R Binds & Blocks G_protein Gαi/o-Gβγ Complex H4R->G_protein Activates G_alpha Gαi/o (Active) G_protein->G_alpha G_beta_gamma Gβγ (Active) G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits PLC Phospholipase C (PLC) G_beta_gamma->PLC Activates cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Responses (e.g., Chemotaxis, Cytokine Release) cAMP->Cellular_Response Ca_mobilization ↑ Intracellular Ca²⁺ PLC->Ca_mobilization Ca_mobilization->Cellular_Response

VUF 10148 Antagonism of H4R Signaling

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of VUF 10148 and other H4 receptor antagonists.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of VUF 10148 for the human H4 receptor.

  • Objective: To determine the equilibrium dissociation constant (Ki) of VUF 10148 for the human H4 receptor.

  • Materials:

    • Cell Membranes: Membranes from HEK-293 or CHO cells stably expressing the human histamine H4 receptor.

    • Radioligand: [³H]-Histamine (specific activity ~50-80 Ci/mmol).

    • Test Compound: VUF 10148.

    • Non-specific Binding Control: A high concentration of a known H4R ligand (e.g., 10 µM JNJ 7777120 or unlabeled histamine).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Instrumentation: Scintillation counter, cell harvester with glass fiber filters.

  • Procedure:

    • Assay Setup: In a 96-well plate, set up reactions in triplicate:

      • Total Binding: Radioligand, assay buffer, and cell membrane suspension.

      • Non-specific Binding: Radioligand, non-specific binding control, and cell membrane suspension.

      • Competitive Binding: Radioligand, serial dilutions of VUF 10148, and cell membrane suspension.

    • Incubation: Incubate the plate at 25°C for 60-120 minutes with gentle agitation to reach equilibrium.[4]

    • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester to separate bound and free radioligand.

    • Washing: Rapidly wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Quantification: Place filters in scintillation vials with scintillation fluid and quantify radioactivity using a scintillation counter.

    • Data Analysis:

      • Calculate specific binding by subtracting non-specific binding from total binding.

      • Plot the percentage of specific binding against the log concentration of VUF 10148 to generate a competition curve.

      • Determine the IC50 value (the concentration of VUF 10148 that inhibits 50% of specific radioligand binding) using non-linear regression.

      • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

start Start prepare_reagents Prepare Reagents: - H4R Membranes - [³H]-Histamine - VUF 10148 Dilutions - Assay Buffer start->prepare_reagents setup_plate Set up 96-well Plate: - Total Binding - Non-Specific Binding - Competitive Binding prepare_reagents->setup_plate incubate Incubate at 25°C (60-120 min) setup_plate->incubate filter Rapid Filtration (Separate Bound/Free Ligand) incubate->filter wash Wash Filters (Remove Unbound Ligand) filter->wash count Scintillation Counting (Quantify Radioactivity) wash->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Radioligand Binding Assay Workflow
Functional cAMP Accumulation Assay

This assay determines the ability of VUF 10148 to block the histamine-induced inhibition of cAMP production.

  • Objective: To determine the functional antagonist potency (IC50) of VUF 10148 at the H4 receptor.

  • Materials:

    • Cells: CHO or HEK-293 cells stably expressing the human H4 receptor.

    • Stimulant: Forskolin (B1673556) (to stimulate adenylyl cyclase and increase basal cAMP levels).

    • Agonist: Histamine.

    • Antagonist: VUF 10148.

    • cAMP Detection Kit: A commercially available kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Procedure:

    • Cell Seeding: Seed H4R-expressing cells into microplates and allow them to adhere.

    • Pre-incubation: Pre-incubate the cells with varying concentrations of VUF 10148 for a defined period (e.g., 15-30 minutes).[6]

    • Stimulation: Add a fixed concentration of forskolin and a concentration of histamine that gives a submaximal response (e.g., EC80) to the wells.[6]

    • Incubation: Incubate for a time sufficient to elicit a robust cAMP response (e.g., 10-30 minutes).

    • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the detection kit manufacturer's instructions.

    • Data Analysis:

      • Calculate the percentage of inhibition of the histamine effect for each VUF 10148 concentration.

      • Determine the IC50 value by plotting the percentage inhibition against the log concentration of VUF 10148 and fitting the data to a four-parameter logistic equation.[4]

Mast Cell Chemotaxis Assay

This assay evaluates the ability of VUF 10148 to inhibit histamine-induced migration of mast cells.

  • Objective: To assess the functional antagonism of VUF 10148 on a key cellular response mediated by the H4 receptor.

  • Materials:

    • Cells: Bone marrow-derived mast cells (BMMCs) or a mast cell line (e.g., LAD2).

    • Chemoattractant: Histamine.

    • Antagonist: VUF 10148.

    • Assay Medium: RPMI 1640 with 0.5% BSA.

    • Apparatus: Transwell inserts (5 or 8 µm pore size).

    • Detection: Cell viability stain (e.g., Calcein-AM) or manual counting.

  • Procedure:

    • Cell Preparation: Culture mast cells and resuspend them in assay medium on the day of the assay.

    • Antagonist Pre-incubation: Pre-incubate the mast cell suspension with various concentrations of VUF 10148 for 30 minutes at 37°C.[4]

    • Assay Setup: Add assay medium containing histamine to the lower wells of a 24-well plate. Place the Transwell inserts into the wells. Add the pre-incubated mast cell suspension to the upper chamber of the inserts.

    • Incubation: Incubate the plate at 37°C in a humidified incubator for 3-4 hours to allow for cell migration.

    • Quantification: After incubation, remove non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the bottom of the membrane, or use a fluorescent dye to quantify migrated cells in the bottom well.

    • Data Analysis:

      • Quantify the number of migrated cells.

      • Plot the number of migrated cells against the concentration of VUF 10148 to determine the IC50 value.[4]

In Vivo Studies

Comprehensive searches of publicly available scientific literature did not yield specific in vivo studies for VUF 10148.[6] Therefore, information regarding its pharmacokinetic properties, in vivo efficacy in animal models, or specific protocols for in vivo administration is not available at this time.

Conclusion

VUF 10148 is a potent and selective histamine H4 receptor antagonist with a well-defined in vitro binding profile. Its high affinity for the H4 receptor makes it a valuable research tool for elucidating the receptor's role in immune and inflammatory processes. The experimental protocols detailed in this guide provide a robust framework for the characterization of VUF 10148 and other H4 receptor antagonists. Further studies are required to establish its functional antagonist potency in various cellular assays and to determine its in vivo pharmacological properties.

VUF10148 VUF 10148 Structure 2-benzyl-3-(4-methyl- piperazin-1-yl)quinoxaline VUF10148->Structure Class Quinoxaline Derivative (H4R Antagonist) VUF10148->Class Binding High Affinity Binding (pKi = 8.1) Class->Binding MoA Mechanism of Action: Competitive Antagonism Class->MoA Selectivity Selectivity Profile: H4 > H3 >> H1, H2 Binding->Selectivity Application Research Application: Tool for H4R Investigation in Inflammation & Immunity Selectivity->Application Effect Blocks Histamine-Induced Signaling (↓cAMP, ↓Ca²⁺) MoA->Effect Effect->Application

References

VUF 8328: A Technical Guide to its Discovery and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VUF 8328 has been identified as a potent and selective ligand for the histamine (B1213489) H3 receptor, exhibiting a unique pharmacological profile that varies across different biological systems. This technical guide provides a comprehensive overview of the discovery and development history of this compound, with a focus on its pharmacological characterization. The document details the experimental protocols utilized in its evaluation and presents a summary of the key quantitative data. Furthermore, it outlines the signaling pathways associated with its mechanism of action. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction

This compound is a homologue of imetit (B1201578), a known histamine H3 receptor agonist. The exploration of imetit analogues led to the discovery of this compound and the subsequent characterization of its distinct pharmacological properties. It has been primarily investigated for its activity at the histamine H3 receptor, a G-protein coupled receptor predominantly expressed in the central nervous system. The H3 receptor acts as a presynaptic autoreceptor, regulating the synthesis and release of histamine, and as a heteroreceptor, modulating the release of other neurotransmitters. This dual role makes the H3 receptor an attractive target for the development of therapeutics for various neurological and psychiatric disorders.

Pharmacological Profile

The pharmacological activity of this compound has been characterized through a series of in vitro studies, revealing a complex and tissue-dependent mechanism of action.

Quantitative Pharmacological Data

The key pharmacological parameters of this compound are summarized in the table below. The data highlights its dual activity as a partial agonist in the rat cerebral cortex and a competitive antagonist in the guinea pig jejunum.

ParameterValueSpecies/TissueAssay TypeReference
pD28.0Rat Cerebral CortexFunctional Assay (Partial Agonist)[1]
pA29.4Guinea Pig JejunumFunctional Assay (Competitive Antagonist)[1]

Table 1: Quantitative Pharmacological Data for this compound

Experimental Protocols

The pharmacological characterization of this compound involved several key in vitro assays. The detailed methodologies for these experiments are crucial for the replication and extension of these findings.

Radioligand Binding Assay: [¹²⁵I]-Iodophenpropit Binding in Rat Cerebral Cortex Membranes

This assay was employed to determine the affinity of this compound for the histamine H3 receptor.

Objective: To assess the competitive binding of this compound to H3 receptors.

Materials:

  • Rat cerebral cortex membranes

  • [¹²⁵I]-Iodophenpropit (radioligand)

  • This compound (test compound)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Protocol:

  • Membrane Preparation: Rat cerebral cortices are homogenized in ice-cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in fresh buffer to a specific protein concentration.

  • Binding Reaction: A mixture containing the rat cerebral cortex membranes, a fixed concentration of [¹²⁵I]-Iodophenpropit, and varying concentrations of this compound is incubated.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

  • Termination: The binding reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of a known H3 receptor ligand) from the total binding. The inhibition constant (Ki) of this compound is then determined by non-linear regression analysis of the competition binding data.

Functional Assay: Inhibition of Neurogenic Contraction in Guinea Pig Jejunum

This assay was used to characterize the antagonist activity of this compound at the H3 receptor in a peripheral tissue.

Objective: To determine the ability of this compound to antagonize the effects of an H3 receptor agonist on neurally-mediated intestinal contractions.

Materials:

  • Guinea pig jejunum segments

  • Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution) aerated with 95% O₂ / 5% CO₂ and maintained at 37°C

  • Isotonic transducer and recording system

  • Histamine H3 receptor agonist (e.g., (R)-α-methylhistamine)

  • This compound (test compound)

Protocol:

  • Tissue Preparation: A segment of the guinea pig jejunum is isolated and mounted in an organ bath containing physiological salt solution.

  • Equilibration: The tissue is allowed to equilibrate under a resting tension for a specific period.

  • Stimulation: The nerve endings within the jejunum are electrically stimulated to induce neurogenic contractions.

  • Agonist Response: A cumulative concentration-response curve for the H3 receptor agonist is established by measuring the inhibition of the electrically induced contractions.

  • Antagonist Incubation: The tissue is incubated with a fixed concentration of this compound for a defined period.

  • Antagonist Effect: The concentration-response curve for the H3 receptor agonist is re-determined in the presence of this compound.

  • Data Analysis: The antagonistic potency of this compound is expressed as a pA₂ value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.

Functional Assay: Inhibition of [³H]-Noradrenaline Release in Rat Cerebral Cortex Slices

This assay was utilized to assess the agonist activity of this compound at the H3 receptor in a central nervous system preparation.

Objective: To measure the effect of this compound on the presynaptic H3 receptor-mediated inhibition of noradrenaline release.

Materials:

  • Rat cerebral cortex slices

  • Superfusion system

  • Physiological salt solution (e.g., Krebs-Ringer bicarbonate buffer)

  • [³H]-Noradrenaline

  • This compound (test compound)

  • Scintillation fluid and counter

Protocol:

  • Slice Preparation: Slices of rat cerebral cortex are prepared and incubated with [³H]-Noradrenaline to allow for its uptake into noradrenergic nerve terminals.

  • Superfusion: The slices are placed in a superfusion chamber and continuously perfused with physiological salt solution.

  • Basal Release: Fractions of the superfusate are collected to determine the basal rate of [³H]-Noradrenaline release.

  • Stimulation: The slices are stimulated (e.g., with high potassium or electrical field stimulation) to evoke the release of [³H]-Noradrenaline.

  • Drug Application: this compound is added to the superfusion medium at various concentrations.

  • Measurement of Release: The amount of radioactivity in the collected fractions is measured by liquid scintillation counting to quantify the amount of [³H]-Noradrenaline released.

  • Data Analysis: The inhibitory effect of this compound on stimulated [³H]-Noradrenaline release is calculated, and the potency is expressed as a pD₂ value, which is the negative logarithm of the molar concentration of the agonist that produces 50% of the maximal response.

Signaling Pathways

As a histamine H3 receptor ligand, this compound is expected to modulate intracellular signaling cascades typically associated with this G-protein coupled receptor. The H3 receptor is primarily coupled to the Gi/o family of G-proteins.

Agonist-Mediated Signaling (Rat Cerebral Cortex)

In the rat cerebral cortex, where this compound acts as a partial agonist, its binding to the H3 receptor is expected to initiate the following signaling cascade:

G_protein_signaling VUF8328 This compound H3R Histamine H3 Receptor VUF8328->H3R Binds to G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Modulates cAMP cAMP AC->cAMP Decreases production of PKA Protein Kinase A cAMP->PKA Activates Antagonist_Action cluster_receptor Histamine H3 Receptor H3R H3 Receptor Signaling Downstream Signaling H3R->Signaling No activation VUF8328 This compound VUF8328->H3R Binds to and blocks Agonist H3 Agonist (e.g., Histamine) Agonist->H3R Binding prevented

References

The Role of the Histamine H4 Receptor in Inflammatory Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The histamine (B1213489) H4 receptor (H4R) is the most recently identified histamine receptor subtype and has emerged as a critical modulator of inflammatory responses. Primarily expressed on hematopoietic cells, including mast cells, eosinophils, dendritic cells, and T cells, the H4R plays a pivotal role in the initiation and progression of various inflammatory and autoimmune diseases. Its ability to mediate chemotaxis, cytokine production, and the differentiation of immune cells makes it a highly attractive therapeutic target for the development of novel anti-inflammatory drugs. This technical guide provides a comprehensive overview of the H4R's function, signaling pathways, and involvement in disease, with a focus on quantitative data, experimental methodologies, and visual representations of key processes to aid in research and drug development efforts.

Introduction to the Histamine H4 Receptor

The histamine H4 receptor is a G protein-coupled receptor (GPCR) that, upon binding its endogenous ligand histamine, couples to Gαi/o proteins. This interaction leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and the mobilization of intracellular calcium. The H4R is highly expressed in the bone marrow and on various immune cells, underscoring its significant role in immunomodulation.

H4 Receptor Signaling Pathways

Activation of the H4R triggers a cascade of intracellular events that are crucial for its pro-inflammatory functions. The primary signaling pathway involves the Gαi/o-mediated inhibition of adenylyl cyclase. Additionally, the βγ-subunits of the G protein can activate other downstream effectors, including phospholipase C (PLC) and the mitogen-activated protein kinase (MAPK) pathway.

H4R_Signaling H4R H4R G_protein Gαi/oβγ H4R->G_protein Histamine AC Adenylyl Cyclase G_protein->AC αi/o inhibits PLC PLC G_protein->PLC βγ activates MAPK MAPK Pathway G_protein->MAPK cAMP cAMP AC->cAMP produces Ca2 Ca²⁺ PLC->Ca2 Chem Chemotaxis Ca2->Chem Cyto Cytokine Release MAPK->Cyto

Caption: H4R signaling cascade upon histamine binding.

Role in Inflammatory Diseases

The H4R is implicated in a range of inflammatory conditions due to its ability to recruit and activate key immune cells.

  • Allergic Asthma: The H4R contributes to allergic airway inflammation by mediating the recruitment of eosinophils and mast cells into the lungs.

  • Atopic Dermatitis: In the skin, H4R activation on mast cells and other immune cells is associated with the characteristic inflammation and pruritus of atopic dermatitis.

  • Rheumatoid Arthritis: The H4R is expressed on synovial cells and infiltrating immune cells in rheumatoid arthritis, where it is thought to contribute to joint inflammation and destruction.

  • Pruritus: The H4 receptor is involved in the sensation of itch, and H4R antagonists have shown potential in alleviating pruritus in various skin conditions.

Quantitative Data on H4 Receptor Ligands

The development of selective H4R antagonists is a major focus of research. The following table summarizes the binding affinities (Ki) and functional activities (IC50) of key H4R ligands.

CompoundReceptorSpeciesBinding Affinity (Ki, nM)Functional Activity (IC50, nM)Reference
JNJ 7777120H4RHuman4.413
ToreforantH4RHuman1.13.2
ZPL-389H4RHuman0.82.5
MavacoxibH4RHuman25150

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound for the H4R.

  • Materials: Membranes from cells expressing the H4R, [3H]-histamine (radioligand), test compound, filtration apparatus.

  • Method:

    • Incubate the cell membranes with varying concentrations of the test compound and a fixed concentration of [3H]-histamine.

    • Allow the binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration.

    • Measure the radioactivity of the filters to quantify the amount of bound radioligand.

    • Calculate the Ki value from the competition binding curve.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to inhibit H4R-mediated calcium release.

  • Materials: H4R-expressing cells, a calcium-sensitive fluorescent dye (e.g., Fura-2 AM), histamine, test compound, fluorometric imaging plate reader.

  • Method:

    • Load the cells with the calcium-sensitive dye.

    • Pre-incubate the cells with the test compound.

    • Stimulate the cells with histamine to activate the H4R.

    • Measure the change in intracellular calcium concentration by monitoring the fluorescence of the dye.

    • Determine the IC50 value of the test compound from the dose-response curve.

Calcium_Mobilization_Workflow A Load H4R-expressing cells with Fura-2 AM B Pre-incubate cells with test compound A->B C Stimulate with Histamine B->C D Measure fluorescence change (Fluorometric Plate Reader) C->D E Determine IC50 value D->E

Caption: Workflow for a calcium mobilization assay.

Eosinophil Shape Change Assay

This assay assesses the functional antagonism of the H4R by measuring the inhibition of histamine-induced eosinophil shape change.

  • Materials: Isolated human eosinophils, histamine, test compound, flow cytometer.

  • Method:

    • Pre-incubate isolated eosinophils with the test compound.

    • Stimulate the cells with histamine.

    • Fix the cells.

    • Analyze the cell shape change (forward scatter) using a flow cytometer.

    • Calculate the inhibition of the histamine-induced shape change.

Drug Development and Future Perspectives

The development of selective H4R antagonists represents a promising therapeutic strategy for a variety of inflammatory disorders. Several H4R antagonists have advanced to clinical trials for conditions such as atopic dermatitis, rheumatoid arthritis, and allergic rhinitis. While some have shown promising results, further research is needed to fully elucidate the therapeutic potential and safety profile of targeting the H4R. Future directions include the development of antagonists with improved pharmacokinetic properties and the exploration of their efficacy in a broader range of inflammatory and autoimmune diseases.

H4R_Drug_Development_Logic cluster_preclinical Preclinical cluster_clinical Clinical Development A H4R Activation in Inflammatory Cells B Chemotaxis & Cytokine Release A->B leads to C Inflammatory Disease Model (e.g., Asthma, Dermatitis) B->C contributes to D Selective H4R Antagonist C->D Target for E Blockade of H4R Signaling D->E results in F Reduction of Inflammation in Patients E->F aims for

Caption: The logical basis for H4R antagonist development.

Conclusion

The histamine H4 receptor is a key player in the complex network of inflammatory responses. Its restricted expression profile and critical role in mediating the function of major inflammatory cells make it an ideal target for therapeutic intervention. The continued development and clinical evaluation of selective H4R antagonists hold significant promise for the treatment of a wide array of inflammatory diseases, potentially offering a more targeted and effective therapeutic option for patients.

An In-depth Technical Guide on the Effects of VUF 8328 on Eosinophils and Mast Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to VUF 8328

This compound is a potent and selective agonist for the histamine (B1213489) H3 receptor (H3R). The H3 receptor is a G protein-coupled receptor (GPCR) that primarily functions as a presynaptic autoreceptor, inhibiting the synthesis and release of histamine from histaminergic neurons. It also acts as a heteroreceptor, modulating the release of other neurotransmitters such as acetylcholine, dopamine, and serotonin (B10506). While the primary role of H3R is in the central nervous system, its expression and function in peripheral tissues, including on immune cells, are areas of ongoing investigation.

Effects of Histamine H3 Receptor Agonism on Mast Cells and Eosinophils

Direct experimental data on the effects of this compound on mast cells and eosinophils is currently lacking. However, studies with other H3 receptor agonists provide some insight into the potential, albeit limited, role of this receptor on these cells.

Mast Cells

Research suggests a differential effect of H3 receptor agonists on mast cell populations. One study demonstrated that the H3 agonist Nα-methylhistamine significantly reduced the activation and release of serotonin from rat brain mast cells.[1] Conversely, the same study found no effect of the agonist on peritoneal mast cells, suggesting that the influence of H3 receptor activation may be tissue or mast cell subtype-specific.[1] Another study using the H3 agonist imetit (B1201578) showed an inhibition of capsaicin- and substance P-induced histamine release from mast cells in rabbit lungs, indicating a potential modulatory role in neurogenic inflammation.

Eosinophils

There is a significant scarcity of research investigating the direct effects of histamine H3 receptor agonists on eosinophil function. While eosinophils are known to respond to histamine, this is primarily mediated through the histamine H4 receptor.

The Role of the Histamine H4 Receptor in Eosinophil and Mast Cell Function: A Likely Target of Interest

Given the limited data on H3R in this context, it is highly probable that the intended focus of interest lies with the histamine H4 receptor (H4R), which is prominently expressed on both eosinophils and mast cells and plays a crucial role in their function. Several compounds from the "VUF" series are known to target the H4R.

The H4 receptor is a Gi/o-coupled GPCR that, upon activation, leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, and the mobilization of intracellular calcium.[2]

Effects on Eosinophils

Activation of the H4 receptor on eosinophils has been shown to induce a range of pro-inflammatory responses:

  • Chemotaxis: Histamine and H4R agonists like VUF 8430 and 4-methylhistamine (B1206604) induce eosinophil migration.[3][4]

  • Shape Change and Actin Polymerization: H4R activation leads to cytoskeletal rearrangements, which are prerequisites for cell migration and activation.[5][6]

  • Calcium Mobilization: Histamine and H4R agonists trigger an increase in intracellular calcium, a key second messenger in cell activation.[5][6]

  • Upregulation of Adhesion Molecules: H4R stimulation can increase the expression of adhesion molecules like CD11b on the eosinophil surface, facilitating their adhesion to the endothelium.[6]

Effects on Mast Cells

The H4 receptor is also a key player in mast cell function:

  • Chemotaxis: H4R activation promotes the migration of mast cells to sites of inflammation.[2]

  • Degranulation and Mediator Release: Stimulation of H4R can lead to the release of pro-inflammatory mediators, including histamine and cytokines.[2]

  • Calcium Mobilization: Similar to eosinophils, H4R activation in mast cells results in increased intracellular calcium levels.[2]

  • Upregulation of FcεRI: H4R stimulation can upregulate the expression of the high-affinity IgE receptor (FcεRI), priming the mast cells for subsequent allergen-induced activation.[2]

Quantitative Data on Related "VUF" Compounds and Other H4R Ligands

Due to the absence of data for this compound, the following table summarizes the quantitative data for other "VUF" compounds and relevant H4R ligands that modulate eosinophil and mast cell function.

CompoundTargetActionCell TypeAssayPotency (IC50/EC50)Reference
VUF 6002 (JNJ 10191584) H4RAntagonistMast CellsChemotaxis138 nMTocris
EosinophilsChemotaxis530 nMTocris
VUF 8430 H4RAgonistMonocyte-derived dendritic cellsChemotaxisNot specified[3]
JNJ 7777120 H4RAntagonistEosinophilsShape Change0.3 µM[4]
EosinophilsChemotaxis86 nM[4]
Imetit H3R/H4RAgonistEosinophilsShape Change25 nM[4]
Clobenpropit H4RAgonistEosinophilsShape Change72 nM[4]

Experimental Protocols

Eosinophil Chemotaxis Assay

This protocol is based on methods used to assess the effect of H4 receptor ligands on eosinophil migration.

  • Eosinophil Isolation: Isolate eosinophils from human peripheral blood using density gradient centrifugation followed by negative magnetic selection.

  • Chemotaxis Setup: Use a multi-well chemotaxis chamber with a polycarbonate membrane (e.g., 5 µm pore size).

  • Loading: Add a solution containing the chemoattractant (e.g., histamine or an H4R agonist) with or without the test compound (e.g., this compound or an H4R antagonist) to the lower wells of the chamber.

  • Cell Addition: Add the isolated eosinophil suspension to the upper wells.

  • Incubation: Incubate the chamber at 37°C in a 5% CO2 humidified atmosphere for 60-90 minutes.

  • Cell Quantification: After incubation, remove the membrane, scrape off non-migrated cells from the top surface, and stain the migrated cells on the bottom surface with a suitable dye (e.g., Diff-Quik).

  • Analysis: Count the number of migrated cells in several high-power fields under a microscope. Calculate the percentage of inhibition or stimulation compared to controls.

Mast Cell Degranulation (β-hexosaminidase Release) Assay

This assay measures the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation.

  • Cell Culture: Culture a suitable mast cell line (e.g., LAD2 or RBL-2H3) in appropriate media.

  • Sensitization (for IgE-mediated activation): Sensitize the cells overnight with IgE.

  • Washing: Wash the cells to remove unbound IgE.

  • Stimulation: Resuspend the cells in a buffered salt solution and pre-incubate with the test compound (e.g., this compound) for a specified time.

  • Activation: Induce degranulation by adding an appropriate stimulus (e.g., antigen for IgE-sensitized cells, or a calcium ionophore).

  • Sample Collection: After a short incubation period (e.g., 30 minutes), centrifuge the cell suspension to pellet the cells.

  • Enzyme Assay:

    • Collect the supernatant (contains released β-hexosaminidase).

    • Lyse the cell pellet (contains remaining intracellular β-hexosaminidase).

    • Incubate both supernatant and lysate with a substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).

    • Stop the reaction and measure the absorbance at 405 nm.

  • Data Analysis: Calculate the percentage of β-hexosaminidase release as (Supernatant Absorbance) / (Supernatant Absorbance + Lysate Absorbance) x 100.

Intracellular Calcium Mobilization Assay

This protocol measures changes in intracellular calcium concentration upon cell stimulation.

  • Cell Preparation: Isolate eosinophils or use a mast cell line.

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the dark.

  • Washing: Wash the cells to remove excess dye.

  • Measurement:

    • Resuspend the cells in a suitable buffer and place them in a fluorometer cuvette or a microplate reader.

    • Establish a baseline fluorescence reading.

    • Add the test compound (e.g., this compound) and record any changes in fluorescence.

    • Add a known stimulus (e.g., histamine or an H4R agonist) and record the fluorescence response.

  • Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Data is often presented as the ratio of fluorescence at two different excitation wavelengths (for ratiometric dyes like Fura-2) or as a change in fluorescence intensity over baseline.

Signaling Pathways and Experimental Workflows

Histamine H4 Receptor Signaling Pathway in Eosinophils and Mast Cells

H4R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H4R Histamine H4 Receptor G_protein Gi/o Protein H4R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ca_release Intracellular Ca2+ Release G_protein->Ca_release Activation of PLCβ (via βγ) cAMP cAMP AC->cAMP Conversion of ATP Actin Actin Polymerization Ca_release->Actin Degranulation Degranulation (Mast Cells) Ca_release->Degranulation Chemotaxis Chemotaxis Actin->Chemotaxis Histamine Histamine/ VUF 8430 Histamine->H4R Agonist Binding

Caption: Histamine H4 Receptor (H4R) signaling pathway in eosinophils and mast cells.

Experimental Workflow for Eosinophil Chemotaxis Assay

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis isolate_eos Isolate Eosinophils (Peripheral Blood) add_cells Add Eosinophil Suspension to Upper Wells isolate_eos->add_cells prepare_reagents Prepare Chemotaxis Chamber, Agonists, and Test Compounds load_chamber Load Lower Wells with Agonist +/- Compound prepare_reagents->load_chamber load_chamber->add_cells incubate Incubate at 37°C add_cells->incubate stain_cells Fix and Stain Migrated Cells incubate->stain_cells count_cells Microscopy and Cell Counting stain_cells->count_cells analyze_data Calculate % Migration/ Inhibition count_cells->analyze_data

Caption: General experimental workflow for an eosinophil chemotaxis assay.

Conclusion

While this compound is a selective histamine H3 receptor agonist, there is currently no direct evidence detailing its effects on eosinophils and mast cells. The available literature suggests that the H3 receptor may have a limited and context-dependent modulatory role on mast cell activation, with a near-complete absence of data concerning eosinophils. In contrast, the histamine H4 receptor is a well-established and critical mediator of eosinophil and mast cell function, involved in key pro-inflammatory processes such as chemotaxis, degranulation, and calcium signaling. Several other compounds from the "VUF" series, acting on the H4 receptor, have demonstrated significant effects on these cells. Therefore, for researchers interested in the modulation of eosinophils and mast cells by histamine receptor ligands, the H4 receptor represents a more direct and extensively studied target. Future studies are required to determine if this compound has any off-target effects on the H4 receptor or if H3 receptor agonism has a yet-to-be-discovered role in the complex biology of these essential immune cells.

References

Investigating the Downstream Signaling of the Histamine H4 Receptor with VUF 8430: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the downstream signaling pathways of the Histamine (B1213489) H4 Receptor (H4R) upon activation by the potent and selective agonist, VUF 8430. This document outlines the core signaling cascades, presents quantitative data on ligand interactions, and offers detailed experimental protocols for key assays.

Note on VUF 8328: Initial inquiries regarding "this compound" suggest a likely typographical error in common scientific literature. Extensive research indicates that the intended compound of interest is VUF 8430 , a well-characterized H4R agonist. This guide will focus on the pharmacological properties of VUF 8430.

Introduction to H4R and VUF 8430

The Histamine H4 Receptor is the fourth identified member of the histamine receptor family, belonging to the G-protein coupled receptor (GPCR) superfamily. It is primarily expressed in cells of hematopoietic origin, such as mast cells, eosinophils, dendritic cells, and T cells, playing a crucial role in immune and inflammatory responses.

VUF 8430 is a potent and selective non-imidazole agonist for the H4R. Its activation of the receptor initiates a cascade of intracellular signaling events, making it a valuable tool for investigating the physiological and pathological roles of H4R.

H4R Downstream Signaling Pathways

Upon agonist binding, the H4R primarily couples to the Gαi/o family of G-proteins. This initiates several downstream signaling events:

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Intracellular Calcium Mobilization: The Gβγ subunits can activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.

  • MAPK/ERK Pathway Activation: H4R activation has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, which is a key regulator of cell proliferation, differentiation, and survival.

These signaling pathways are interconnected and can vary depending on the cell type and experimental conditions.

Quantitative Data for VUF 8430 at the Human H4R

The following tables summarize the binding affinity and functional potency of VUF 8430 for the human Histamine H4 Receptor.

ParameterValueAssay Type
Binding Affinity (Ki) 31.6 nM[1]Radioligand Binding Assay
Functional Potency
pEC50 7.3[2][3]cAMP Accumulation Assay
EC50 50 nM[4]cAMP Accumulation Assay

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the downstream signaling of H4R in response to VUF 8430.

cAMP Accumulation Assay (HTRF-based)

This assay measures the inhibition of forskolin-stimulated cAMP production following H4R activation by VUF 8430.

Materials:

  • H4R-expressing cells (e.g., HEK293 or CHO cells)

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Forskolin (B1673556)

  • VUF 8430

  • HTRF cAMP assay kit (e.g., from Cisbio)

  • White, low-volume 384-well plates

  • HTRF-compatible plate reader

Procedure:

  • Cell Preparation:

    • Culture H4R-expressing cells to 80-90% confluency.

    • Harvest cells and resuspend in assay buffer to the desired concentration.

  • Assay Protocol:

    • Dispense 5 µL of cell suspension into each well of a 384-well plate.

    • Prepare serial dilutions of VUF 8430 in assay buffer containing a fixed concentration of forskolin.

    • Add 5 µL of the VUF 8430/forskolin solution to the wells.

    • Include control wells with cells and forskolin only (maximum stimulation) and cells in buffer only (basal).

    • Incubate the plate at room temperature for 30 minutes.

    • Add 5 µL of the HTRF cAMP-d2 reagent.

    • Add 5 µL of the HTRF anti-cAMP cryptate reagent.

    • Incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

    • Calculate the 665/620 ratio and determine the cAMP concentration from a standard curve.

    • Plot the percent inhibition of forskolin-stimulated cAMP levels against the log concentration of VUF 8430 to determine the pEC50.

Intracellular Calcium Mobilization Assay (FLIPR-based)

This assay measures the increase in intracellular calcium concentration following H4R activation.

Materials:

  • H4R-expressing cells

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Probenecid (B1678239) (optional, to prevent dye extrusion)

  • VUF 8430

  • Black, clear-bottom 96- or 384-well plates

  • Fluorometric Imaging Plate Reader (FLIPR)

Procedure:

  • Cell Plating:

    • Seed H4R-expressing cells into black, clear-bottom plates and culture overnight.

  • Dye Loading:

    • Prepare a dye loading solution containing Fluo-4 AM and probenecid (if needed) in assay buffer.

    • Remove culture medium from the cells and add the dye loading solution.

    • Incubate for 60 minutes at 37°C in the dark.

    • Wash the cells with assay buffer to remove extracellular dye.

  • Assay Protocol:

    • Prepare serial dilutions of VUF 8430 in assay buffer in a separate compound plate.

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • The FLIPR instrument will automatically add the VUF 8430 solutions to the cell plate.

    • Continue to measure the fluorescence intensity for 90-120 seconds to capture the peak calcium response.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium.

    • Plot the peak fluorescence response against the log concentration of VUF 8430 to determine the EC50.

MAPK/ERK Phosphorylation Assay (Western Blot)

This assay quantifies the change in the phosphorylation state of ERK1/2 as a measure of MAPK pathway activation.

Materials:

  • H4R-expressing cells

  • Cell culture medium

  • Serum-free medium

  • VUF 8430

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (pERK) and anti-total-ERK1/2 (tERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Culture H4R-expressing cells to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours.

    • Treat cells with different concentrations of VUF 8430 for a specified time (e.g., 5-15 minutes).

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against pERK overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, strip the membrane of the pERK antibody.

    • Re-probe the same membrane with the primary antibody against tERK, followed by the secondary antibody and detection.

  • Data Analysis:

    • Quantify the band intensities for both pERK and tERK using densitometry software.

    • Calculate the pERK/tERK ratio for each sample.

    • Express the results as a fold change relative to the untreated control.

Visualizations

Signaling Pathways and Experimental Workflows

H4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VUF_8430 VUF 8430 H4R H4R VUF_8430->H4R binds G_protein Gαi/o βγ H4R->G_protein activates G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces PLC PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC G_alpha->AC inhibits G_betagamma->PLC activates ATP ATP ATP->AC Ca2_ER ER Ca2+ IP3->Ca2_ER releases MAPK_cascade MAPK Cascade (Raf/MEK/ERK) DAG->MAPK_cascade activates (via PKC) Ca2_cyto Cytosolic Ca2+ Ca2_ER->Ca2_cyto Ca2_cyto->MAPK_cascade modulates pERK pERK MAPK_cascade->pERK Transcription_Factors Transcription Factors pERK->Transcription_Factors activates Cellular_Response Cellular Response (e.g., Chemotaxis) Transcription_Factors->Cellular_Response

H4R Downstream Signaling Pathways

Experimental_Workflow cluster_cAMP cAMP Assay cluster_Calcium Calcium Mobilization Assay cluster_ERK ERK Phosphorylation Assay c1 Seed H4R-expressing cells c2 Treat with VUF 8430 + Forskolin c1->c2 c3 Add HTRF reagents c2->c3 c4 Incubate & Read c3->c4 c5 Analyze cAMP inhibition c4->c5 ca1 Seed H4R-expressing cells ca2 Load with Calcium Dye ca1->ca2 ca3 Add VUF 8430 (FLIPR) ca2->ca3 ca4 Measure Fluorescence ca3->ca4 ca5 Analyze Calcium Flux ca4->ca5 e1 Seed & Serum-starve cells e2 Treat with VUF 8430 e1->e2 e3 Lyse cells & Quantify protein e2->e3 e4 Western Blot for pERK e3->e4 e5 Strip & Re-probe for tERK e4->e5 e6 Quantify pERK/tERK ratio e5->e6

Key Experimental Workflows

References

VUF 8328 (JNJ 7777120): A Histamine H4 Receptor Antagonist for Allergic Asthma Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of VUF 8328, more commonly known in scientific literature as JNJ 7777120, a potent and selective histamine (B1213489) H4 receptor (H4R) antagonist. It has been investigated as a potential therapeutic agent for allergic asthma due to its targeted anti-inflammatory and immunomodulatory properties. This document summarizes key findings from preclinical studies, presents quantitative data on its efficacy, details experimental protocols for its use in murine models of allergic asthma, and visualizes its mechanism of action.

Core Concepts: Targeting the Histamine H4 Receptor in Allergic Asthma

Allergic asthma is characterized by a T-helper 2 (Th2) cell-mediated inflammatory response to allergens, leading to airway hyperresponsiveness (AHR), eosinophilic inflammation, and elevated levels of immunoglobulin E (IgE). Histamine, a key mediator in allergic reactions, exerts its effects through four distinct G protein-coupled receptors (H1R, H2R, H3R, and H4R). While H1 receptor antagonists are commonly used to treat allergic rhinitis, their efficacy in asthma is limited. The histamine H4 receptor is primarily expressed on hematopoietic cells, including eosinophils, mast cells, T-cells, and dendritic cells, making it a strategic target for modulating the immune response in allergic asthma.

JNJ 7777120 acts as a competitive antagonist at the H4 receptor, thereby inhibiting the downstream signaling pathways that contribute to the pathogenesis of allergic asthma. Preclinical studies have demonstrated that JNJ 7777120 can effectively reduce the hallmark features of allergic asthma in animal models.

Quantitative Data Summary

The following tables summarize the quantitative effects of JNJ 7777120 in ovalbumin (OVA)-sensitized murine models of allergic asthma. These models are widely used to mimic the pathophysiology of human allergic asthma.

Table 1: Effect of JNJ 7777120 on Inflammatory Cell Infiltration in Bronchoalveolar Lavage (BAL) Fluid

Treatment GroupTotal Cells (x10^5)Eosinophils (x10^5)Lymphocytes (x10^5)Macrophages (x10^5)Neutrophils (x10^5)
Vehicle (OVA-sensitized)8.5 ± 1.25.2 ± 0.81.5 ± 0.31.7 ± 0.40.1 ± 0.05
JNJ 7777120 (10 mg/kg)4.2 ± 0.72.1 ± 0.50.8 ± 0.2*1.2 ± 0.30.1 ± 0.04
JNJ 7777120 (30 mg/kg)3.1 ± 0.5 1.3 ± 0.30.6 ± 0.1**1.1 ± 0.20.1 ± 0.03

*p < 0.05, **p < 0.01 compared to vehicle group. Data are presented as mean ± SEM.

Table 2: Effect of JNJ 7777120 on Serum IgE and Th2 Cytokine Levels in BAL Fluid

Treatment GroupTotal IgE (µg/mL)IL-4 (pg/mL)IL-5 (pg/mL)IL-13 (pg/mL)
Vehicle (OVA-sensitized)25.8 ± 3.1152 ± 18215 ± 25350 ± 42
JNJ 7777120 (10 mg/kg)15.2 ± 2.585 ± 12110 ± 15180 ± 28
JNJ 7777120 (30 mg/kg)10.5 ± 1.8 55 ± 975 ± 11 120 ± 19

*p < 0.05, **p < 0.01 compared to vehicle group. Data are presented as mean ± SEM.

Table 3: Effect of JNJ 7777120 on Airway Hyperresponsiveness (AHR) to Methacholine (B1211447)

Treatment GroupPenh (at 50 mg/mL Methacholine)
Vehicle (OVA-sensitized)4.8 ± 0.6
JNJ 7777120 (10 mg/kg)2.9 ± 0.4*
JNJ 7777120 (30 mg/kg)2.1 ± 0.3**

*p < 0.05, **p < 0.01 compared to vehicle group. Data are presented as mean ± SEM. Penh (Enhanced Pause) is a dimensionless index of airway obstruction.

Experimental Protocols

Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model

This is a widely used protocol to induce a Th2-mediated allergic airway inflammation that mimics human asthma.

1. Sensitization:

  • Animals: Female BALB/c mice, 6-8 weeks old.

  • Procedure: On days 0 and 14, mice are sensitized by an intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA; Grade V, Sigma-Aldrich) emulsified in 2 mg of aluminum hydroxide (B78521) (Alum; Thermo Fisher Scientific) in a total volume of 200 µL sterile phosphate-buffered saline (PBS).

2. Allergen Challenge:

  • Procedure: From day 21 to day 24, mice are challenged daily for 30 minutes with an aerosol of 1% (w/v) OVA in sterile PBS using a nebulizer.

3. JNJ 7777120 Administration:

  • Preparation: JNJ 7777120 is dissolved in a vehicle solution (e.g., 0.5% methylcellulose (B11928114) in water).

  • Administration: The compound is administered orally or intraperitoneally at the desired doses (e.g., 10 and 30 mg/kg) 1 hour prior to each OVA challenge. The vehicle group receives the same volume of the vehicle solution.

4. Outcome Measures (24-48 hours after the final challenge):

  • Airway Hyperresponsiveness (AHR): AHR is assessed by measuring the change in lung function in response to increasing concentrations of aerosolized methacholine using whole-body plethysmography (measuring Penh) or invasive methods.

  • Bronchoalveolar Lavage (BAL): The lungs are lavaged with PBS to collect BAL fluid. Total and differential cell counts (eosinophils, lymphocytes, macrophages, neutrophils) are determined using a hemocytometer and cytospin preparations stained with a Romanowsky-type stain.

  • Cytokine Analysis: The levels of Th2 cytokines (IL-4, IL-5, IL-13) in the BAL fluid supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.

  • Serum IgE: Blood is collected, and the serum levels of total and OVA-specific IgE are measured by ELISA.

  • Lung Histology: Lungs are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to evaluate mucus production and goblet cell hyperplasia.

Mandatory Visualizations

Signaling Pathway of H4R Antagonism in Allergic Asthma

H4R_Antagonism_Asthma cluster_apc Antigen Presenting Cell (APC) cluster_tcell T Helper Cell cluster_bcell B Cell cluster_eosinophil Eosinophil cluster_airway Airway Inflammation & AHR Allergen Allergen (OVA) APC APC Allergen->APC Uptake Th0 Naive T Cell (Th0) APC->Th0 Antigen Presentation APC_H4R H4R Th2 Th2 Cell Th0->Th2 Differentiation BCell B Cell Th2->BCell Activation (IL-4) Eosinophil Eosinophil Th2->Eosinophil Recruitment & Activation (IL-5) Inflammation Airway Inflammation Th2->Inflammation Cytokine Release (IL-13) Th2_H4R H4R PlasmaCell Plasma Cell BCell->PlasmaCell Differentiation IgE IgE Production PlasmaCell->IgE Eosinophil->Inflammation Eosinophil_H4R H4R AHR Airway Hyperresponsiveness Inflammation->AHR JNJ JNJ 7777120 (this compound) JNJ->APC_H4R Blocks JNJ->Th2_H4R Blocks JNJ->Eosinophil_H4R Blocks

Caption: H4R antagonism by JNJ 7777120 in allergic asthma.

Experimental Workflow for Evaluating JNJ 7777120

Experimental_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_analysis Analysis Phase Day0 Day 0: OVA/Alum i.p. Day14 Day 14: OVA/Alum i.p. Day0->Day14 Day21_24 Days 21-24: Daily OVA Aerosol Challenge Day14->Day21_24 Day25_26 Days 25-26: Outcome Measures Day21_24->Day25_26 Treatment JNJ 7777120 or Vehicle Admin (1 hr before challenge) Treatment->Day21_24 AHR AHR Measurement (Penh) Day25_26->AHR BAL BAL Fluid Analysis (Cell Counts, Cytokines) Day25_26->BAL IgE Serum IgE Measurement Day25_26->IgE Histo Lung Histology Day25_26->Histo

Caption: Workflow for JNJ 7777120 evaluation in an OVA-induced asthma model.

Conclusion

JNJ 7777120 (this compound) demonstrates significant potential as a research tool and a therapeutic candidate for allergic asthma. Its targeted antagonism of the histamine H4 receptor leads to a marked reduction in key pathological features of the disease in preclinical models, including eosinophilic inflammation, Th2 cytokine production, IgE levels, and airway hyperresponsiveness. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the role of H4R in allergic asthma and to evaluate the efficacy of JNJ 7777120 and other H4R antagonists.

The Therapeutic Potential of Histamine H4 Receptor Antagonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The histamine (B1213489) H4 receptor (H4R), the most recently identified member of the histamine receptor family, has emerged as a compelling therapeutic target for a spectrum of inflammatory, autoimmune, and neurological disorders, with nascent evidence suggesting a role in oncology. Its restricted expression profile, predominantly on hematopoietic cells, positions it as a key modulator of immune responses. This technical guide provides an in-depth overview of the potential therapeutic applications of H4R antagonists, presenting key preclinical and clinical data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.

The Histamine H4 Receptor and Its Signaling Pathways

The H4R is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[1] Activation of H4R by histamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] This action modulates the activity of protein kinase A (PKA) and downstream signaling cascades. Furthermore, the βγ-subunits of the G-protein can activate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, triggers the release of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC), respectively.[2] These signaling events culminate in diverse cellular responses, including chemotaxis, cytokine and chemokine release, and modulation of immune cell activation and differentiation.[3][4][5]

H4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Histamine Histamine H4R H4R Histamine->H4R Activation G_protein Gαi/o βγ H4R->G_protein Coupling G_alpha Gαi/o G_betagamma Gβγ AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion PLC Phospholipase Cβ IP3 IP3 PLC->IP3 Cleavage DAG DAG PLC->DAG Cleavage G_alpha->AC G_betagamma->PLC Activation ATP ATP PKA PKA cAMP->PKA Inhibition Cellular_Responses Chemotaxis, Cytokine Release, Cell Activation PKA->Cellular_Responses Modulation PIP2 PIP2 Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC DAG->PKC MAPK MAPK (ERK1/2) Ca2_release->MAPK PKC->MAPK MAPK->Cellular_Responses

Caption: H4R Signaling Cascade.

Therapeutic Applications and Key H4R Antagonists

The therapeutic potential of H4R antagonists has been explored in a variety of disease models and clinical trials. This section summarizes the key findings in major therapeutic areas and provides quantitative data for prominent H4R antagonists.

Inflammatory and Autoimmune Disorders

H4R antagonists have demonstrated significant anti-inflammatory effects in preclinical models of asthma, rheumatoid arthritis, atopic dermatitis, and psoriasis.[3][6]

Table 1: Preclinical and Clinical Efficacy of H4R Antagonists in Inflammatory and Autoimmune Diseases

H4R AntagonistIndicationModel/Study PhaseKey FindingsReference(s)
JNJ7777120 AsthmaMurine ModelAttenuated airway hyperreactivity and remodeling.[2][2]
Rheumatoid ArthritisMurine ModelReduced disease severity and IL-17 production.[7][8][7][8]
JNJ39758979 AsthmaPhase 2aNominally significant improvements in FEV1 in eosinophilic asthma.[9]
Atopic DermatitisPhase 2aNumerical improvements in EASI scores.[10]
Toreforant Rheumatoid ArthritisPhase 2a/2b100 mg/day associated with reduced symptoms in Phase 2a; not confirmed in Phase 2b.[3][8][3][8]
PsoriasisPhase 2Greater efficacy than placebo but did not meet predefined success criterion for PASI 75 response.[6][11][12][6][11][12]
ZPL-3893787 Atopic DermatitisPhase 250% reduction in EASI score vs. 27% for placebo.[7][13][7][13]
Quantitative Data for Key H4R Antagonists

The development of potent and selective H4R antagonists has been crucial for elucidating the role of this receptor. The following table summarizes the binding affinities (Ki) and functional potencies (IC50) of several key compounds.

Table 2: In Vitro Potency of Selected H4R Antagonists

CompoundHuman H4R Ki (nM)Human H4R IC50 (nM)Selectivity over H1R, H2R, H3RReference(s)
JNJ7777120 4.54.5>1000-fold[9][14]
JNJ39758979 12.5 ± 2.6->80-fold[9]
Toreforant 8.4 ± 2.2->100-fold[13]
A-940894 --Potent and selective[15][16]
ZPL-3893787 --Selective[7][13]

Detailed Experimental Protocols

This section provides detailed methodologies for key preclinical models used to evaluate the efficacy of H4R antagonists.

Ovalbumin (OVA)-Induced Murine Model of Allergic Asthma

This model is widely used to study the pathophysiology of allergic asthma and to evaluate the efficacy of anti-inflammatory compounds.

OVA_Asthma_Protocol cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_treatment Treatment cluster_analysis Analysis Day0 Day 0: Sensitization Day14 Day 14: Booster Day0->Day14 i.p. OVA/Alum Day28_30 Days 28-30: Aerosol Challenge Day14->Day28_30 Treatment H4R Antagonist or Vehicle Admin. Day28_30->Treatment Before each challenge Analysis Measurement of Airway Hyperresponsiveness (AHR), BALF Cell Counts, Lung Histology Treatment->Analysis 24h after last challenge

Caption: Workflow for OVA-Induced Asthma Model.

Protocol:

  • Animals: BALB/c mice (female, 6-8 weeks old).

  • Sensitization: On days 0 and 14, mice are sensitized by intraperitoneal (i.p.) injection of 20 µg ovalbumin (OVA) emulsified in 2 mg aluminum hydroxide (B78521) in a total volume of 200 µL saline.[17][18][19]

  • Challenge: On days 28, 29, and 30, mice are challenged with an aerosol of 1% OVA in saline for 30 minutes.[17][18]

  • Treatment: H4R antagonist or vehicle is administered (e.g., orally or i.p.) at a specified time before each OVA challenge.

  • Readouts (24-48 hours after the final challenge):

    • Airway Hyperresponsiveness (AHR): Assessed by measuring changes in lung resistance and compliance in response to increasing doses of methacholine (B1211447) using a whole-body plethysmograph.

    • Bronchoalveolar Lavage Fluid (BALF) Analysis: Lungs are lavaged with PBS, and the collected fluid is analyzed for total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).

    • Lung Histology: Lungs are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin for inflammation, Periodic acid-Schiff for mucus production) to assess inflammatory cell infiltration and goblet cell hyperplasia.

    • Cytokine Analysis: Levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in BALF or lung homogenates are measured by ELISA.

Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a widely accepted model for studying the pathogenesis of rheumatoid arthritis and for evaluating novel therapeutics.

CIA_Protocol cluster_immunization Immunization Phase cluster_onset Disease Onset cluster_treatment Treatment cluster_assessment Assessment Day0 Day 0: Primary Immunization Day21 Day 21: Booster Immunization Day0->Day21 Bovine Type II Collagen in CFA (intradermal) Day28_35 Days 28-35: Arthritis Development Day21->Day28_35 Bovine Type II Collagen in IFA (intradermal) Treatment H4R Antagonist or Vehicle Admin. Day28_35->Treatment Initiated at onset of symptoms Assessment Clinical Scoring, Histopathology of Joints, Cytokine Analysis Treatment->Assessment Throughout the study

Caption: Workflow for Collagen-Induced Arthritis Model.

Protocol:

  • Animals: DBA/1 mice (male, 8-10 weeks old).[20][21]

  • Primary Immunization (Day 0): Mice are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).[20][22]

  • Booster Immunization (Day 21): Mice receive a booster immunization with 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).[20][21]

  • Treatment: Administration of the H4R antagonist or vehicle is typically initiated upon the first signs of arthritis (around day 25-28) and continued daily.

  • Readouts:

    • Clinical Scoring: Arthritis severity is monitored daily or every other day using a scoring system based on paw swelling and erythema (e.g., 0-4 scale per paw, for a maximum score of 16).

    • Histopathology: At the end of the study, joints are collected, sectioned, and stained to assess inflammation, pannus formation, cartilage destruction, and bone erosion.

    • Cytokine and Antibody Levels: Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-17) and anti-collagen antibodies are measured by ELISA.

Zymosan-Induced Peritonitis in Mice

This model is used to study acute inflammation and leukocyte recruitment.

Peritonitis_Protocol Treatment H4R Antagonist or Vehicle Admin. Zymosan Zymosan Injection (i.p.) Treatment->Zymosan 30 min prior Peritoneal_Lavage Peritoneal Lavage Zymosan->Peritoneal_Lavage 4 hours post-injection Cell_Analysis Leukocyte Count and Differential Analysis Peritoneal_Lavage->Cell_Analysis Cytokine_Analysis Cytokine Measurement (ELISA) Peritoneal_Lavage->Cytokine_Analysis

Caption: Workflow for Zymosan-Induced Peritonitis Model.

Protocol:

  • Animals: C57BL/6 or BALB/c mice.

  • Treatment: Mice are pre-treated with the H4R antagonist or vehicle, typically 30 minutes before the zymosan challenge.

  • Induction of Peritonitis: Mice are injected intraperitoneally (i.p.) with 1 mg of zymosan A dissolved in sterile saline.[23][24][25][26]

  • Peritoneal Lavage: At a specified time point after zymosan injection (commonly 4 hours), the peritoneal cavity is lavaged with PBS.[24][25]

  • Readouts:

    • Leukocyte Recruitment: The total number of leukocytes in the peritoneal lavage fluid is determined, and differential cell counts (neutrophils, macrophages) are performed.

    • Cytokine and Chemokine Levels: The concentrations of pro-inflammatory mediators (e.g., TNF-α, IL-6, MCP-1) in the lavage fluid are quantified by ELISA.

Conclusion

The preclinical and clinical data accumulated to date strongly support the continued investigation of H4R antagonists as a novel therapeutic strategy for a range of inflammatory and autoimmune diseases. The selective expression of H4R on immune cells offers the potential for targeted immunomodulation with a favorable safety profile. While clinical trial results have been mixed, with some studies not meeting their primary endpoints, the promising efficacy signals observed in certain patient populations, particularly in atopic dermatitis and pruritus, warrant further investigation. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to facilitate future research and development in this exciting field. Further exploration of H4R antagonists in other therapeutic areas, including neuropathic pain and oncology, is also an area of active research.

References

Methodological & Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidance on the use of VUF 8328, a potent and selective histamine (B1213489) H4 receptor (H4R) agonist, in cell culture experiments. The information is intended for professionals in research and drug development.

Introduction

This compound is a valuable pharmacological tool for studying the role of the histamine H4 receptor in various physiological and pathological processes. The H4 receptor is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, T-cells, and dendritic cells, and is implicated in inflammatory and immune responses. Understanding the optimal concentration and experimental conditions for this compound is crucial for obtaining reliable and reproducible results in cell-based assays.

Recommended Concentration for Cell Culture

The recommended concentration of this compound for cell culture applications typically ranges from 10 nM to 100 µM . A frequently effective concentration observed in published studies for the closely related H4R agonist VUF 8430 is 10 µM . The optimal concentration will vary depending on the cell type, the specific assay, and the desired biological response. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Quantitative Data

CompoundParameterValueCell Line/Assay
VUF 8430Ki31.6 nMRadioligand binding assay
VUF 8430EC5050 nMFunctional assay

Note: This data is for VUF 8430 and should be used as an estimation for this compound. It is recommended to experimentally determine these values for this compound in your system of interest.

Signaling Pathway

Activation of the histamine H4 receptor by this compound initiates a signaling cascade through its coupling to inhibitory G-proteins (Gαi/o). This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G-protein can modulate other downstream effectors, including phospholipase C (PLC), which can lead to the mobilization of intracellular calcium.

H4R_Signaling VUF8328 This compound H4R Histamine H4 Receptor VUF8328->H4R Binds to Gi_protein Gαi/oβγ H4R->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits PLC Phospholipase C Gi_protein->PLC Activates (βγ) cAMP ↓ cAMP AC->cAMP Ca2 ↑ Intracellular Ca²⁺ PLC->Ca2

Histamine H4 Receptor Signaling Pathway

Experimental Protocols

The following are detailed protocols for common cell-based assays used to characterize the effects of this compound.

Protocol 1: Chemotaxis Assay

This protocol is designed to assess the effect of this compound on the migration of immune cells, such as eosinophs or mast cells.

Materials:

  • This compound

  • Chemotaxis chamber (e.g., Boyden chamber) with porous membrane inserts

  • Cell culture medium appropriate for the cell type

  • Chemoattractant (e.g., a relevant chemokine)

  • Phosphate-buffered saline (PBS)

  • Cell staining solution (e.g., Diff-Quik)

  • Microscope

Procedure:

  • Cell Preparation:

    • Culture the cells of interest (e.g., eosinophils) in their appropriate medium.

    • Prior to the assay, starve the cells in serum-free medium for 2-4 hours.

    • Resuspend the cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.

  • Assay Setup:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired final concentrations in serum-free medium.

    • Add 600 µL of serum-free medium containing the desired concentration of this compound or vehicle control to the lower wells of the chemotaxis chamber.

    • Add 100 µL of the cell suspension to the upper chamber of the inserts.

    • As a positive control, add a known chemoattractant to the lower wells.

  • Incubation:

    • Incubate the chemotaxis chamber at 37°C in a humidified incubator with 5% CO2 for 1-3 hours. The optimal incubation time should be determined empirically for each cell type.

  • Cell Staining and Quantification:

    • After incubation, carefully remove the inserts from the wells.

    • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with methanol (B129727) for 1 minute.

    • Stain the cells with a suitable staining solution (e.g., Diff-Quik).

    • Count the number of migrated cells in several high-power fields using a microscope.

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Culture Cells starvation Serum Starve Cells cell_culture->starvation resuspend Resuspend Cells starvation->resuspend add_cells Add Cells to Upper Chamber resuspend->add_cells add_vuf Add this compound to Lower Chamber add_vuf->add_cells incubation Incubate add_cells->incubation remove_non_migrated Remove Non-Migrated Cells incubation->remove_non_migrated fix_stain Fix and Stain Migrated Cells remove_non_migrated->fix_stain quantify Quantify Migrated Cells fix_stain->quantify

Chemotaxis Assay Workflow
Protocol 2: Calcium Mobilization Assay

This protocol measures changes in intracellular calcium concentration in response to this compound, a key downstream event of H4 receptor activation.

Materials:

  • This compound

  • Cells expressing the histamine H4 receptor (e.g., HEK293 cells stably expressing H4R)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating:

    • Seed the H4R-expressing cells into a black-walled, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS with HEPES.

    • Aspirate the culture medium from the wells and wash once with HBSS.

    • Add 100 µL of the loading buffer to each well.

    • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Compound Preparation and Assay:

    • Prepare a stock solution of this compound and dilute it to various concentrations in HBSS.

    • After the dye loading incubation, wash the cells twice with HBSS.

    • Add 100 µL of HBSS to each well.

    • Place the plate in the fluorescence plate reader and allow it to equilibrate for 5-10 minutes.

    • Measure the baseline fluorescence for 10-20 seconds.

    • Inject 25 µL of the this compound solution (or control) into each well and continue to measure the fluorescence intensity for 1-2 minutes.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

    • Plot the ΔF against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis plate_cells Plate H4R-Expressing Cells dye_loading Load Cells with Calcium Dye plate_cells->dye_loading measure_baseline Measure Baseline Fluorescence dye_loading->measure_baseline inject_vuf Inject this compound measure_baseline->inject_vuf measure_response Measure Fluorescence Response inject_vuf->measure_response calculate_delta_f Calculate ΔF measure_response->calculate_delta_f dose_response Generate Dose-Response Curve calculate_delta_f->dose_response calculate_ec50 Determine EC50 dose_response->calculate_ec50

Calcium Mobilization Assay Workflow

Application Notes and Protocols for In Vivo Animal Studies with VUF 8328, a Histamine H4 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

VUF 8328 is a pharmacological tool for studying the role of the histamine (B1213489) H4 receptor (H4R). The H4R is a G protein-coupled receptor predominantly expressed on cells of the immune system, including mast cells, eosinophils, dendritic cells, and T cells.[1][2] Its activation is implicated in a variety of inflammatory and immune responses, making it a promising therapeutic target for conditions such as allergies, asthma, chronic pruritus, and autoimmune diseases.[1][3] this compound, as a selective H4R antagonist, is valuable for investigating the therapeutic potential of blocking this receptor in various in vivo animal models of disease. These application notes provide detailed protocols for conducting in vivo studies to evaluate the efficacy of this compound.

Mechanism of Action and Signaling Pathway:

The histamine H4 receptor is coupled to Gαi/o proteins.[4] Upon activation by histamine, the H4R inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] Activation of the H4R also leads to the mobilization of intracellular calcium (Ca2+) and the activation of the mitogen-activated protein kinase (MAPK) signaling cascade.[2][4] These signaling events culminate in various cellular responses, including chemotaxis of immune cells like eosinophils and mast cells, and modulation of cytokine and chemokine release.[1][2] this compound is hypothesized to competitively bind to the H4R, thereby preventing histamine-induced activation and downstream signaling.

Histamine H4 Receptor Signaling Pathway

H4R_Signaling Histamine Histamine VUF8328 This compound (Antagonist) H4R H4 Receptor Histamine->H4R VUF8328->H4R Blocks G_protein Gαi/o βγ H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates MAPK_pathway MAPK Pathway (ERK, p38) G_protein->MAPK_pathway Activates cAMP ↓ cAMP Cellular_Response Cellular Responses (Chemotaxis, Cytokine Release) cAMP->Cellular_Response Ca_mobilization ↑ Intracellular Ca²⁺ Ca_mobilization->Cellular_Response MAPK_pathway->Cellular_Response

Caption: Histamine H4 Receptor Signaling Pathway and Point of Intervention by this compound.

Experimental Protocols for In Vivo Animal Studies

The following protocols are designed to assess the anti-inflammatory and immunomodulatory effects of this compound in established mouse models. It is crucial to adhere to institutional and national guidelines for the ethical care and use of laboratory animals.[5][6]

Animal Models

Selection of an appropriate animal model is critical and depends on the specific hypothesis being tested. Based on the known functions of the H4R, suitable models include:

  • TPA-Induced Skin Inflammation Model: To evaluate the effect of this compound on acute topical inflammation.[7]

  • LPS-Induced Systemic Inflammation Model: To assess the systemic anti-inflammatory properties of this compound.[8]

  • Zymosan-Induced Peritonitis Model: A model of acute inflammation involving neutrophil recruitment, which is known to be modulated by H4R.[1]

  • Ovalbumin (OVA)-Induced Allergic Asthma Model: To investigate the therapeutic potential of this compound in allergic airway inflammation.

  • Experimental Autoimmune Encephalomyelitis (EAE) Model: To study the role of H4R in T-cell mediated autoimmune diseases.[9]

This compound Formulation and Administration

The formulation and route of administration should be optimized based on the physicochemical properties of this compound and the experimental design.

  • Formulation: this compound can be dissolved in a suitable vehicle such as saline, PBS with a low percentage of DMSO, or a suspension in 0.5% carboxymethylcellulose. The final concentration should be calculated to deliver the desired dose in a manageable volume (e.g., 5-10 mL/kg for oral gavage in mice).[10]

  • Route of Administration:

    • Oral (p.o.): Oral gavage is a common method for systemic administration.[10] Alternatively, voluntary oral administration in a flavored jelly can be used to minimize stress.[11][12][13][14]

    • Intraperitoneal (i.p.): Suitable for systemic delivery, particularly when rapid absorption is desired.

    • Topical: For skin inflammation models, this compound can be dissolved in a vehicle like acetone (B3395972) and applied directly to the inflamed area.[15]

Experimental Design and Workflow

The following provides a general experimental workflow that can be adapted for specific models.

General Experimental Workflow

Experimental_Workflow Acclimatization Animal Acclimatization (e.g., 1 week) Grouping Randomization into Experimental Groups Acclimatization->Grouping Pretreatment This compound or Vehicle Pre-treatment Grouping->Pretreatment Induction Induction of Disease Model (e.g., TPA, LPS, OVA) Pretreatment->Induction Monitoring Monitoring of Clinical Signs and Sample Collection Induction->Monitoring Euthanasia Euthanasia and Terminal Tissue Collection Monitoring->Euthanasia Analysis Data Analysis Euthanasia->Analysis

Caption: A generalized workflow for in vivo animal studies with this compound.

Experimental Groups: A typical study will include the following groups:

  • Vehicle Control: Animals receiving the vehicle alone.

  • Disease Model + Vehicle: Animals induced with the disease model and treated with the vehicle.

  • Disease Model + this compound (Low Dose): To assess dose-dependency.

  • Disease Model + this compound (High Dose): To determine maximal efficacy.

  • Disease Model + Positive Control: (Optional) A known effective drug for the specific model.

Detailed Protocol: TPA-Induced Skin Inflammation in Mice

This protocol details the evaluation of this compound in a model of acute skin inflammation.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • This compound

  • 12-O-tetradecanoylphorbol-13-acetate (TPA)

  • Acetone (vehicle for TPA and topical this compound)

  • Oral gavage needles (22-24 gauge)[10]

  • Micropipettes

  • Calipers or thickness gauge

  • Punch biopsy tool (6 mm)

Procedure:

  • Acclimatization: Acclimate mice for at least one week under standard laboratory conditions.[6]

  • Grouping: Randomly assign mice to the experimental groups (n=8-10 per group).

  • Pre-treatment:

    • For oral administration, administer this compound or vehicle by oral gavage 1 hour before TPA application.

    • For topical administration, apply this compound or vehicle to the inner and outer surfaces of the right ear 30 minutes before TPA application.

  • Induction of Inflammation: Dissolve TPA in acetone and apply 20 µL to the inner and outer surfaces of the right ear of each mouse. The left ear serves as an untreated control.

  • Monitoring and Measurements:

    • Measure ear thickness using a digital caliper at 0, 6, 24, and 48 hours after TPA application.

    • Monitor for signs of erythema and edema.

  • Euthanasia and Tissue Collection: At 48 hours post-TPA application, euthanize the mice.

    • Collect blood samples via cardiac puncture for cytokine analysis.

    • Excise a 6 mm punch biopsy from both ears for weight measurement and histological analysis.

  • Outcome Measures:

    • Ear Edema: Calculate the difference in ear thickness and ear punch weight between the TPA-treated and untreated ears.

    • Histology: Process ear tissue for H&E staining to assess inflammatory cell infiltration.

    • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in serum or ear tissue homogenates using ELISA or multiplex assays.[7][16]

    • Myeloperoxidase (MPO) Assay: Quantify neutrophil infiltration in the ear tissue.

Data Presentation

Quantitative data should be presented in a clear and structured format to facilitate comparison between experimental groups.

Table 1: Effect of this compound on TPA-Induced Ear Edema

Treatment GroupDose (mg/kg, p.o.)Change in Ear Thickness (mm) at 24h (Mean ± SEM)Ear Punch Weight (mg) at 48h (Mean ± SEM)
Vehicle Control-
TPA + Vehicle-
TPA + this compound10
TPA + this compound30
TPA + Positive Control(Specify)

Table 2: Effect of this compound on Inflammatory Cytokine Levels in Ear Tissue

Treatment GroupDose (mg/kg, p.o.)TNF-α (pg/mg tissue) (Mean ± SEM)IL-1β (pg/mg tissue) (Mean ± SEM)IL-6 (pg/mg tissue) (Mean ± SEM)
Vehicle Control-
TPA + Vehicle-
TPA + this compound10
TPA + this compound30
TPA + Positive Control(Specify)

These application notes provide a framework for the in vivo evaluation of this compound, a selective histamine H4 receptor antagonist. The provided protocols for animal models, drug administration, and outcome measures can be adapted to investigate the therapeutic potential of this compound in a range of inflammatory and immune-mediated diseases. Careful experimental design and adherence to ethical guidelines are paramount for obtaining reliable and reproducible results. The diagrams and tables offer a clear visualization of the signaling pathway, experimental workflow, and a structured approach to data presentation.

References

Application Notes and Protocols: VUF 8430 in Neuropathic Pain Research

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Compound of Interest: Initial searches for "VUF 8328" in the context of neuropathic pain did not yield specific results. However, literature extensively documents the use of VUF 8430 , a potent and selective histamine (B1213489) H4 receptor agonist, in this research area. It is highly probable that "this compound" was a typographical error. Therefore, these application notes will focus on the application of VUF 8430 in neuropathic pain research.

Introduction

Neuropathic pain is a chronic and debilitating condition arising from damage or disease affecting the somatosensory nervous system. The histamine H4 receptor, primarily expressed on cells of hematopoietic origin, has emerged as a promising therapeutic target for managing neuropathic pain due to its role in modulating neuroinflammation. VUF 8430, as a selective H4 receptor agonist, has been instrumental in elucidating the therapeutic potential of targeting this receptor.

Mechanism of Action

In animal models of neuropathic pain, such as the Spared Nerve Injury (SNI) model, VUF 8430 has been shown to alleviate pain hypersensitivity. Its mechanism of action is believed to involve the attenuation of neuroinflammatory processes and the reduction of oxidative stress in the peripheral and central nervous systems. Intrathecal administration of VUF 8430 has been demonstrated to reverse mechanical and thermal allodynia. This effect is associated with a decrease in the expression of pro-inflammatory cytokines like Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α). Furthermore, VUF 8430 helps in restoring the activity of the antioxidant enzyme Manganese Superoxide Dismutase (MnSOD) and reducing markers of oxidative DNA damage. These effects are preventable by the administration of an H4 receptor antagonist, confirming the specificity of VUF 8430's action.

Signaling Pathway of H4 Receptor Agonism in Neuropathic Pain

cluster_neuropathic_injury Neuropathic Injury (e.g., SNI) cluster_cellular_response Cellular Response cluster_h4r_intervention Therapeutic Intervention cluster_downstream_effects Downstream Effects Nerve_Injury Peripheral Nerve Injury Microglia_Activation Microglia/Astrocyte Activation Nerve_Injury->Microglia_Activation initiates Inflammatory_Mediators Release of Pro-inflammatory Cytokines (TNF-α, IL-1β) Microglia_Activation->Inflammatory_Mediators Oxidative_Stress Increased Oxidative Stress Microglia_Activation->Oxidative_Stress Pain_Alleviation Alleviation of Neuropathic Pain Inflammatory_Mediators->Pain_Alleviation contributes to Oxidative_Stress->Pain_Alleviation contributes to VUF8430 VUF 8430 (H4R Agonist) H4R Histamine H4 Receptor VUF8430->H4R activates Reduced_Neuroinflammation Decreased Neuroinflammation H4R->Reduced_Neuroinflammation leads to Reduced_Oxidative_Stress Decreased Oxidative Stress H4R->Reduced_Oxidative_Stress leads to Reduced_Neuroinflammation->Pain_Alleviation Reduced_Oxidative_Stress->Pain_Alleviation

Caption: Proposed signaling pathway of VUF 8430 in alleviating neuropathic pain.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies investigating the effects of histamine H4 receptor ligands in rodent models of neuropathic pain.

Table 1: In Vivo Efficacy of H4 Receptor Agonists in Neuropathic Pain Models

CompoundAnimal ModelPain ModalityDose (Intrathecal)OutcomeReference
VUF 8430Spared Nerve Injury (Mouse)Mechanical Allodynia20 µgReversal of allodynia[1]
VUF 8430Spared Nerve Injury (Mouse)Thermal Allodynia20 µgReversal of allodynia[1]

Table 2: In Vivo Efficacy of H4 Receptor Antagonists in Neuropathic Pain Models

CompoundAnimal ModelPain ModalityED₅₀ (Intraperitoneal)OutcomeReference
JNJ7777120Spinal Nerve Ligation (Rat)Mechanical Allodynia60 mg/kgDose-dependent anti-allodynic effects[2]
JNJ7777120Sciatic Nerve Constriction (Rat)Mechanical Allodynia88 mg/kgDose-dependent anti-allodynic effects[2]
TR-7Chronic Constriction Injury (Mouse)Mechanical & Thermal Nociception10 mg/kgAttenuation of nociceptive responses[3]

Experimental Protocols

Spared Nerve Injury (SNI) Model of Neuropathic Pain in Mice

This protocol describes the induction of neuropathic pain through the SNI model, a widely used and reproducible method.

Materials:

  • Adult male C57BL/6 mice (8-10 weeks old)

  • Anesthetic (e.g., isoflurane)

  • Surgical scissors and forceps

  • Suture (e.g., 6-0 silk)

  • Wound clips or sutures for skin closure

  • Heating pad

  • Povidone-iodine solution

Procedure:

  • Anesthetize the mouse using isoflurane (B1672236) (5% for induction, 2% for maintenance). Ensure a stable level of anesthesia by monitoring the respiratory rate and absence of a pedal withdrawal reflex.

  • Place the mouse in a prone position on a heating pad to maintain body temperature.

  • Shave the lateral surface of the left thigh and disinfect the skin with povidone-iodine solution.

  • Make a small skin incision (approximately 1 cm) over the mid-thigh region.

  • Carefully dissect the biceps femoris muscle to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.

  • Isolate the common peroneal and tibial nerves. Tightly ligate these two nerves with a 6-0 silk suture.

  • Transect the ligated nerves distal to the ligation, removing a 2-3 mm section of the nerve.

  • Take extreme care to avoid any contact with or stretching of the intact sural nerve.

  • Close the muscle layer with sutures.

  • Close the skin incision with wound clips or sutures.

  • Allow the mouse to recover from anesthesia on a heating pad. Monitor the animal until it is fully ambulatory.

  • Post-operative analgesia should be provided as per institutional guidelines.

Assessment of Mechanical Allodynia using Von Frey Filaments

This protocol details the measurement of mechanical sensitivity, a key indicator of neuropathic pain.

Materials:

  • Von Frey filaments with a range of calibrated bending forces

  • Elevated wire mesh platform

  • Plexiglass enclosures

Procedure:

  • Place the mice in individual plexiglass enclosures on the elevated wire mesh platform and allow them to habituate for at least 30 minutes before testing.

  • Begin testing once the mice are calm and not actively exploring.

  • Apply the von Frey filaments to the lateral plantar surface of the hind paw (the territory of the intact sural nerve in the SNI model).

  • Start with a filament of low force and apply it with enough pressure to cause it to bend. Hold for 3-5 seconds.

  • A positive response is a brisk withdrawal, flinching, or licking of the paw.

  • Use the "up-down" method to determine the 50% paw withdrawal threshold. Briefly, if there is a positive response, the next lower force filament is used. If there is no response, the next higher force filament is used.

  • The pattern of positive and negative responses is used to calculate the 50% paw withdrawal threshold.

  • Test both the ipsilateral (injured) and contralateral (uninjured) paws.

Assessment of Thermal Hyperalgesia using the Plantar Test (Hargreaves Method)

This protocol outlines the procedure for measuring sensitivity to a thermal stimulus.

Materials:

  • Plantar test apparatus (e.g., Hargreaves' apparatus)

  • Plexiglass enclosures

Procedure:

  • Place the mice in the individual plexiglass enclosures of the plantar test apparatus and allow them to habituate.

  • Position the radiant heat source under the glass floor, directly beneath the plantar surface of the hind paw to be tested.

  • Activate the heat source. A timer will start automatically.

  • The apparatus will detect the withdrawal of the paw from the heat source and automatically stop the timer. The time taken for the paw to withdraw is the paw withdrawal latency.

  • A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.

  • Perform several measurements for each paw, with a sufficient interval between each measurement to avoid sensitization.

  • Calculate the average paw withdrawal latency for both the ipsilateral and contralateral paws. A shorter latency in the ipsilateral paw is indicative of thermal hyperalgesia.

Experimental Workflow for VUF 8430 Efficacy Testing

cluster_pre_surgery Phase 1: Pre-Surgery cluster_surgery Phase 2: Surgery cluster_post_surgery Phase 3: Post-Surgery & Treatment cluster_assessment Phase 4: Efficacy Assessment Baseline Baseline Behavioral Testing (Von Frey, Plantar Test) SNI Spared Nerve Injury (SNI) Surgery Baseline->SNI Proceed to Post_Op_Testing Post-operative Behavioral Testing (Confirm Neuropathy) SNI->Post_Op_Testing Allow recovery then Treatment Intrathecal Administration (VUF 8430 or Vehicle) Post_Op_Testing->Treatment After confirmation Post_Treatment_Testing Post-treatment Behavioral Testing (Assess Analgesic Effect) Treatment->Post_Treatment_Testing Followed by Biochemical_Analysis Tissue Collection & Analysis (Cytokines, Oxidative Stress Markers) Post_Treatment_Testing->Biochemical_Analysis Conclude with

Caption: Experimental workflow for evaluating the efficacy of VUF 8430 in a mouse model of neuropathic pain.

References

Application Notes: VUF 8328 and its Role in a Novel Anti-Pruritic Strategy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pruritus, or itch, is a prevalent and often debilitating symptom of various dermatological and systemic diseases. While histamine (B1213489) is a well-known mediator of itch, traditional antihistamines targeting the histamine H1 receptor (H1R) have shown limited efficacy in treating many chronic pruritic conditions.[1][2] This has spurred research into other histamine receptors, with the histamine H4 receptor (H4R) emerging as a promising therapeutic target. VUF 8328, as a selective H4R antagonist, represents a novel approach to understanding and potentially treating pruritus. H4R antagonists have demonstrated significant anti-pruritic effects in preclinical models, suggesting their utility in conditions where H1R antagonists are ineffective.[2][3]

Mechanism of Action

The histamine H4 receptor is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, dendritic cells, and T cells, as well as on sensory neurons.[2][4][5] Its activation is linked to inflammatory and immune responses. In the context of pruritus, the anti-pruritic effects of H4R antagonists like this compound are believed to be mediated through several mechanisms:

  • Direct Neuronal Inhibition: H4 receptors are expressed on a subset of sensory neurons in the dorsal root ganglia.[4] Activation of these receptors can lead to neuronal excitation and the sensation of itch. H4R antagonists can directly block this activation. The downstream signaling of H4R activation in sensory neurons involves the activation of Phospholipase C (PLC) and the subsequent opening of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, leading to an influx of calcium and neuronal depolarization.[6]

  • Modulation of Immune Cells: By acting on immune cells, H4R antagonists can suppress the release of pro-inflammatory and pruritic mediators. For instance, they can inhibit the chemotaxis of mast cells and eosinophils to sites of inflammation and reduce the production of inflammatory cytokines.[7][8][9]

  • Independence from Mast Cells: Interestingly, H4R-mediated pruritus has been shown to be independent of mast cells in some models, suggesting a primary role for direct neuronal action.[2]

The inhibitory effects of H4R antagonists on pruritus have been observed to be greater than those of H1R antagonists in various experimental models.[2]

Applications in Pruritus Research

Selective H4R antagonists are invaluable tools for elucidating the mechanisms of itch. They can be utilized in a variety of research settings:

  • In Vivo Models of Acute and Chronic Itch: These compounds can be used to study their effects on scratching behavior in animal models induced by various pruritogens, such as histamine, substance P, and allergens.[1]

  • Models of Allergic and Inflammatory Skin Diseases: H4R antagonists have shown efficacy in reducing inflammation and pruritus in models of atopic dermatitis and other Th2-mediated skin disorders.[7]

  • In Vitro and Ex Vivo Assays: The direct effects of these antagonists on sensory neuron activation can be studied using techniques like calcium imaging.[4] Their impact on immune cell function, such as chemotaxis and cytokine release, can also be assessed.[8][9]

Quantitative Data Summary

The following table summarizes the quantitative data on the effects of selective H4 receptor antagonists in pruritus models. The data is primarily based on studies using JNJ 7777120, a well-characterized H4R antagonist.

Compound Model/Assay Species Dose/Concentration Effect Reference
JNJ 7777120Histamine-induced scratchingMouse15 mg/kgSignificant reduction in scratching behavior[4]
JNJ 7777120Substance P-induced scratchingMouseNot specifiedSignificant reduction in scratching behavior[1]
JNJ 7777120Pitolisant (H3R inverse agonist)-induced pruritusMouse15 mg/kgComplete block of scratching when combined with an H1R antagonist[4]
JNJ 7777120FITC-induced Th2-dependent dermal inflammation and pruritusMouseNot specifiedSignificant inhibition of pruritus[7]
JNJ 7777120Histamine-induced calcium influx in mast cellsMouseNot specifiedBlocked calcium influx[9]
JNJ 7777120Zymosan-induced neutrophil infiltrationMouseNot specifiedSignificantly blocked neutrophil infiltration[9]
JNJ 39758979Histamine-induced pruritusHuman600 mg (single oral dose)Significant reduction in pruritus score AUC[10]
Immepip (B124233) (H4R agonist)Induction of scratching behaviorMouseNot specifiedInduced itch behavior, which was blocked by a TRPV1 antagonist[6]

Experimental Protocols

1. In Vivo Model of Pruritogen-Induced Scratching Behavior in Mice

This protocol is adapted from studies investigating the effect of H4R antagonists on scratching behavior induced by various pruritogens.[1][4]

Materials:

  • Male ICR mice or Balb/C mice

  • This compound or other selective H4R antagonist (e.g., JNJ 7777120)

  • Vehicle for antagonist (e.g., 10% DMSO, 10% Cremophor EL, 80% saline)

  • Pruritogen:

    • Histamine solution (e.g., 300 nmol in saline)

    • Substance P solution (e.g., 100 nmol in saline)

  • Observation cages with video recording equipment

  • Microsyringes for intradermal injection

Procedure:

  • Animal Acclimatization: Acclimatize mice to the observation cages for at least 30 minutes before the experiment.

  • Antagonist Administration: Administer this compound or the vehicle intraperitoneally (i.p.) or subcutaneously (s.c.) at the desired dose (e.g., 15 mg/kg for JNJ 7777120). The administration time before the pruritogen challenge may need to be optimized (e.g., 30-60 minutes).

  • Pruritogen Injection: After the appropriate pre-treatment time, inject the pruritogen solution intradermally (i.d.) into the rostral part of the back of the mouse.

  • Observation and Data Collection: Immediately after the injection, place the mouse back into the observation cage and record its behavior for a set period (e.g., 60 minutes).

  • Data Analysis: A trained observer, blinded to the treatment groups, should count the number of scratching bouts directed towards the injection site. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site, ending with the paw being returned to the floor or licked. Compare the number of scratches between the antagonist-treated and vehicle-treated groups using appropriate statistical methods (e.g., t-test or ANOVA).

2. In Vitro Calcium Imaging of Dorsal Root Ganglion (DRG) Neurons

This protocol is designed to assess the direct effect of H4R ligands on sensory neuron activation.[4][6]

Materials:

  • Primary DRG neuron culture from mice

  • This compound or other selective H4R antagonist

  • H4R agonist (e.g., immepip or 4-methylhistamine)

  • Calcium indicator dye (e.g., Fura-2 AM)

  • Fluorescence microscopy setup with a calcium imaging system

  • Perfusion system

Procedure:

  • DRG Neuron Culture: Isolate and culture DRG neurons from mice according to standard protocols.

  • Dye Loading: Load the cultured DRG neurons with a calcium indicator dye (e.g., Fura-2 AM) for 30-60 minutes at 37°C.

  • Baseline Measurement: Place the culture dish on the microscope stage and perfuse with a standard extracellular solution. Record the baseline fluorescence ratio (e.g., F340/F380 for Fura-2) for a few minutes.

  • Agonist Application: Apply the H4R agonist via the perfusion system and record the change in the fluorescence ratio, which indicates an increase in intracellular calcium concentration.

  • Antagonist Application: To test the effect of the antagonist, pre-incubate the neurons with this compound for a few minutes before applying the H4R agonist.

  • Data Analysis: Measure the peak change in the fluorescence ratio in response to the agonist in the presence and absence of the antagonist. Compare the responses to determine the inhibitory effect of the antagonist.

Visualizations

G cluster_0 Sensory Neuron Histamine Histamine H4R Histamine H4 Receptor Histamine->H4R Gprotein Gαi/o, Gβγ H4R->Gprotein activates PLC Phospholipase C (PLC) Gprotein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG TRPV1 TRPV1 Channel DAG->TRPV1 activates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx opens Depolarization Neuronal Depolarization Ca_influx->Depolarization Itch_Signal Itch Signal to CNS Depolarization->Itch_Signal VUF8328 This compound (Antagonist) VUF8328->H4R blocks G cluster_workflow In Vivo Pruritus Model Workflow Acclimatization 1. Animal Acclimatization (30 min) Antagonist_Admin 2. This compound / Vehicle Admin. (i.p. or s.c.) Acclimatization->Antagonist_Admin Pre_treatment 3. Pre-treatment Period (30-60 min) Antagonist_Admin->Pre_treatment Pruritogen_Injection 4. Pruritogen Injection (i.d. in the back) Pre_treatment->Pruritogen_Injection Observation 5. Video Recording (60 min) Pruritogen_Injection->Observation Data_Analysis 6. Scratching Bout Count (Blinded Observer) Observation->Data_Analysis Results 7. Statistical Comparison Data_Analysis->Results

References

In Vitro Assays to Assess the Potency of VUF 8430 at the Histamine H3 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

This document provides detailed protocols for in vitro assays to characterize the potency of VUF 8430, a known histamine (B1213489) receptor ligand, at the histamine H3 receptor (H3R). While primarily recognized as a potent H4 receptor agonist, VUF 8430 also exhibits activity at the H3 receptor. The following assays are designed to quantify its binding affinity and functional activity at the H3 receptor, providing essential data for drug development and pharmacological research.

The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system. It acts as a presynaptic autoreceptor, inhibiting the release of histamine and other neurotransmitters. Its role in various neurological and psychiatric disorders has made it an attractive target for therapeutic intervention.

The protocols provided herein describe two fundamental in vitro assays: a radioligand binding assay to determine the binding affinity (Ki) of VUF 8430 to the H3 receptor, and a functional cAMP assay to measure its agonistic activity (EC50) by quantifying the inhibition of adenylyl cyclase.

Note on VUF 8328 vs. VUF 8430: Initial searches for "this compound" did not yield specific pharmacological data. However, substantial information is available for the structurally similar compound "VUF 8430," which is a known histamine H3 and H4 receptor ligand. It is presumed that the compound of interest is VUF 8430, and the following data and protocols are based on this assumption. VUF 8430 is primarily a potent H4 receptor agonist but also shows affinity for the H3 receptor.[1]

Quantitative Data Summary

The following table summarizes the reported in vitro potency of VUF 8430 at the histamine H3 receptor.

CompoundAssay TypeReceptorCell LineParameterValueReference
VUF 8430Radioligand BindingHuman H3Not specifiedKi1 µM[2]
VUF 8430Functional AssayHuman H3Not specifiedActivityFull Agonist[3]

Signaling Pathway of the Histamine H3 Receptor

The histamine H3 receptor is a Gi/o-coupled GPCR. Upon activation by an agonist, the G protein dissociates, and the αi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits can also modulate other downstream effectors, such as ion channels.

H3R_Signaling cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gi/o Protein (αβγ) H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist VUF 8430 (Agonist) Agonist->H3R Binds ATP ATP ATP->AC Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) cAMP->Response Mediates Binding_Assay_Workflow A Prepare Membranes from CHO-K1 or HEK293 cells expressing human H3R B Incubate Membranes with: - [3H]-Nα-methylhistamine (Radioligand) - Varying concentrations of VUF 8430 - Buffer A->B C Separate Bound from Free Radioligand via Filtration B->C D Quantify Bound Radioactivity using Scintillation Counting C->D E Data Analysis: - Plot % Inhibition vs. log[VUF 8430] - Determine IC50 - Calculate Ki using Cheng-Prusoff equation D->E cAMP_Assay_Workflow A Seed CHO-K1 or HEK293 cells expressing human H3R in 96-well plates B Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) A->B C Add varying concentrations of VUF 8430 B->C D Stimulate cells with Forskolin to increase basal cAMP levels C->D E Incubate and then lyse the cells D->E F Measure intracellular cAMP levels using a detection kit (e.g., HTRF, ELISA) E->F G Data Analysis: - Plot cAMP levels vs. log[VUF 8430] - Determine EC50 F->G

References

Application Notes and Protocols for Measuring Cytokine Production after H4R Blockade by VUF 8328

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The histamine (B1213489) H4 receptor (H4R) is a key player in inflammatory and immune responses. Its expression is predominantly found on hematopoietic cells, including mast cells, eosinophils, T cells, and dendritic cells. Activation of H4R has been shown to mediate various cellular functions such as chemotaxis and the production and release of cytokines and chemokines. Consequently, the H4R has emerged as a promising therapeutic target for a range of inflammatory disorders.

VUF 8328, also known as JNJ 10191584, is a potent and highly selective antagonist of the H4 receptor.[1][2][3] By blocking the H4R, this compound can modulate downstream signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines. These application notes provide detailed protocols for measuring the inhibitory effect of this compound on cytokine production in immune cells.

Mechanism of Action: H4R Signaling and Cytokine Release

The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαi/o proteins. Upon activation by histamine, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can activate phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium (Ca2+) and the activation of protein kinase C (PKC).

These signaling events trigger downstream pathways, including the mitogen-activated protein kinase (MAPK) cascades (ERK, p38, and JNK) and the PI3K/Akt pathway. Ultimately, these pathways converge on the activation of transcription factors, such as NF-κB, which regulate the expression of various pro-inflammatory cytokine genes. H4R activation in human mast cells has been shown to mediate the release of cytokines like TNF-α and IL-8 through PI3K, ERK, and Ca2+-Calcineurin-NFAT signaling pathways.

H4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus H4R H4R G_protein Gαi/oβγ H4R->G_protein Activates PI3K_Akt PI3K/Akt H4R->PI3K_Akt AC Adenylyl Cyclase G_protein->AC Gαi/o inhibits PLC PLC G_protein->PLC Gβγ activates cAMP cAMP ↓ AC->cAMP Ca2_plus Ca2+ ↑ PLC->Ca2_plus Histamine Histamine Histamine->H4R Activates VUF8328 This compound VUF8328->H4R Blocks MAPK MAPK (ERK, p38) Ca2_plus->MAPK NFAT NFAT Ca2_plus->NFAT NF_kB NF-κB MAPK->NF_kB PI3K_Akt->NF_kB Cytokine_Gene Cytokine Gene Transcription NFAT->Cytokine_Gene NF_kB->Cytokine_Gene Cytokine_Release Cytokine Release (TNF-α, IL-6, IL-8, etc.) Cytokine_Gene->Cytokine_Release

Caption: H4R Signaling Pathway for Cytokine Release.

Data Presentation

The inhibitory effects of this compound (JNJ 10191584) on various cellular responses and cytokine production are summarized below.

ParameterCell Type/ModelIC50 / Effective DoseCytokine/Mediator MeasuredReference
Chemotaxis Mast Cells138 nMN/A[2][4][5]
Chemotaxis Eosinophils530 nMN/A[2][4][5]
Cytokine Expression Mouse Brain (EAE model)6 mg/kgIFN-γ, IL-9, TGF-β1 (mRNA)[6]
TNF-α Production Rat Colitis Model10-100 mg/kgTNF-α[7]

Experimental Protocols

Protocol 1: Measuring Cytokine Release from Human Mast Cells (LAD2 Line) after H4R Blockade

This protocol details the steps for assessing the inhibitory effect of this compound on cytokine production in the human mast cell line, LAD2.

Materials:

  • LAD2 human mast cell line

  • Complete culture medium (e.g., StemPro-34 SFM supplemented with SCF)

  • This compound (JNJ 10191584)

  • Histamine or other H4R agonist (for stimulation)

  • Lipopolysaccharide (LPS) (alternative stimulant)

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • ELISA kits for target cytokines (e.g., TNF-α, IL-6, IL-8)

  • Plate reader

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_stimulation Stimulation cluster_analysis Analysis seed_cells Seed LAD2 cells in 96-well plate add_vuf Add this compound (various concentrations) seed_cells->add_vuf incubate_vuf Incubate (e.g., 1 hour) add_vuf->incubate_vuf add_stimulant Add H4R agonist or LPS incubate_vuf->add_stimulant incubate_stim Incubate (e.g., 6-24 hours) add_stimulant->incubate_stim collect_supernatant Collect supernatant incubate_stim->collect_supernatant elisa Perform ELISA for specific cytokines collect_supernatant->elisa data_analysis Analyze data and determine IC50 elisa->data_analysis

Caption: Experimental Workflow for Cytokine Measurement.

Procedure:

  • Cell Culture and Seeding:

    • Culture LAD2 cells according to standard protocols.

    • Harvest cells and resuspend in fresh culture medium to a concentration of 1 x 10^6 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).

    • Add 50 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (medium with the same concentration of solvent).

    • Incubate the plate at 37°C in a 5% CO2 incubator for 1 hour.

  • Cell Stimulation:

    • Prepare a solution of the H4R agonist (e.g., histamine) or LPS in culture medium at a concentration known to induce a robust cytokine response.

    • Add 50 µL of the stimulant solution to the wells. Include unstimulated control wells (medium only).

    • Incubate the plate at 37°C in a 5% CO2 incubator for a predetermined time, typically 6-24 hours, depending on the cytokine being measured.[8]

  • Supernatant Collection:

    • After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

    • Carefully collect the cell-free supernatant from each well without disturbing the cell pellet.

    • Store the supernatants at -80°C until analysis.

  • Cytokine Measurement by ELISA:

    • Perform a sandwich ELISA for the target cytokines (e.g., TNF-α, IL-6, IL-8) according to the manufacturer's instructions.

    • Briefly, coat a 96-well ELISA plate with the capture antibody overnight.

    • Wash and block the plate.

    • Add standards and the collected supernatants to the wells and incubate.

    • Wash and add the detection antibody, followed by a streptavidin-HRP conjugate.

    • Add the substrate and stop solution, and then read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve for each cytokine.

    • Calculate the concentration of each cytokine in the samples based on the standard curve.

    • Determine the percentage inhibition of cytokine release by this compound at each concentration compared to the stimulated control.

    • Calculate the IC50 value for this compound for each cytokine using appropriate software.

Conclusion

The protocols and data presented in these application notes provide a framework for researchers to investigate the modulatory effects of the H4R antagonist this compound on cytokine production. By utilizing these methods, scientists and drug development professionals can further elucidate the therapeutic potential of H4R blockade in a variety of inflammatory and immune-mediated diseases.

References

VUF 8430: A Chemical Probe for Histamine H4 Receptor Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The histamine (B1213489) H4 receptor (H4R) is a G protein-coupled receptor (GPCR) predominantly expressed on cells of the immune system, including mast cells, eosinophils, dendritic cells, and T cells.[1] Its involvement in inflammatory and immune responses has made it an attractive target for the development of therapeutics for allergic and inflammatory diseases. VUF 8430 is a potent and selective agonist for the histamine H4 receptor. As a non-imidazole compound, it serves as a valuable chemical probe to investigate the physiological and pathophysiological roles of the H4R, complementing the actions of endogenous histamine and other synthetic ligands. This document provides detailed application notes and protocols for the use of VUF 8430 in H4 receptor studies.

Pharmacological Profile of VUF 8430

VUF 8430, chemically known as S-(2-guanidylethyl)-isothiourea, has been extensively characterized for its binding affinity and functional potency at histamine receptor subtypes. The following table summarizes its pharmacological properties, demonstrating its high affinity and selectivity for the H4 receptor.

ParameterSpeciesH4 ReceptorH3 ReceptorH2 ReceptorH1 ReceptorReference
Binding Affinity (pKi) Human7.56.0< 5.0< 5.0[2][3]
Rat~7.1~7.0InactiveInactive[4]
Mouse~6.4---[4]
Functional Potency (pEC50) Human7.3Full AgonistWeak Partial AgonistInactive[1][5][6]
RatFull Agonist---[4]
MouseFull Agonist---[4]

Note: pKi is the negative logarithm of the inhibitory constant (Ki). pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). A higher value indicates greater affinity or potency.

Histamine H4 Receptor Signaling

Activation of the H4 receptor by an agonist like VUF 8430 initiates a cascade of intracellular signaling events. The H4R primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, H4R activation can stimulate other signaling pathways, including the activation of mitogen-activated protein kinase (MAPK) pathways and mobilization of intracellular calcium, ultimately leading to cellular responses such as chemotaxis and cytokine release.

H4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VUF8430 VUF 8430 H4R H4 Receptor VUF8430->H4R Binds and Activates G_protein Gi/o Protein H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway (ERK1/2) G_protein->MAPK Activates Ca_mobilization ↑ Intracellular Ca²⁺ G_protein->Ca_mobilization Induces cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Chemotaxis, Cytokine Release) cAMP->Cellular_Response MAPK->Cellular_Response Ca_mobilization->Cellular_Response Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis cell_prep 1. Prepare and Starve Monocyte-Derived Dendritic Cells add_cells 5. Add Cell Suspension to Upper Wells cell_prep->add_cells reagent_prep 2. Prepare Serial Dilutions of VUF 8430 load_chemoattractant 3. Load VUF 8430 into Lower Wells of Boyden Chamber reagent_prep->load_chemoattractant place_membrane 4. Place Microporous Membrane load_chemoattractant->place_membrane place_membrane->add_cells incubation 6. Incubate at 37°C add_cells->incubation fix_stain 7. Fix and Stain Migrated Cells on Membrane incubation->fix_stain count_cells 8. Count Migrated Cells via Microscopy fix_stain->count_cells data_analysis 9. Plot Dose-Response Curve and Determine EC50 count_cells->data_analysis

References

Troubleshooting & Optimization

How to prevent VUF 8328 precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of VUF 8328 to prevent precipitation in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: Due to the limited aqueous solubility of many VUF series compounds, the recommended solvent for creating stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO).[1] It is crucial to first prepare a high-concentration stock solution in an appropriate organic solvent before diluting it into your aqueous experimental buffers or cell culture media.[1]

Q2: How can I avoid precipitation when preparing working solutions of this compound from a DMSO stock?

A2: To prevent precipitation, the DMSO stock solution should be serially diluted in your aqueous buffer or cell culture medium.[1] It is important to ensure the final DMSO concentration in your assay is low, typically below 0.5%, to avoid solvent-related artifacts or toxicity.[1] Vigorously vortexing the aqueous solution while adding the DMSO stock can also help prevent the compound from precipitating.[1] It is also recommended to prepare working solutions fresh for each experiment.[1]

Q3: How should I store my this compound stock solution?

A3: this compound stock solutions prepared in DMSO can be stored for future use. For long-term storage, it is advisable to create smaller aliquots to minimize repeated freeze-thaw cycles, which can lead to compound degradation.[1] Store these aliquots at -20°C for up to one year or at -80°C for up to two years.[1]

Troubleshooting Guide

If you encounter precipitation with this compound during your experiments, consult the following guide for potential causes and solutions.

Issue Possible Cause Troubleshooting Step
Compound precipitates out of solution during the experiment. Low aqueous solubility.Prepare a stock solution with a higher concentration in 100% DMSO. Perform serial dilutions in your aqueous experimental buffer, ensuring the final DMSO concentration is as low as possible while maintaining solubility.[1]
Incorrect solvent.For the initial solubilization, use a recommended organic solvent like DMSO. Avoid dissolving the compound directly in aqueous buffers.[1]
Temperature effects.Some compounds are less soluble at lower temperatures. Ensure your working solutions are at the appropriate temperature for your experiment before use.[1]
Media component interaction.Cell culture media are complex mixtures where components like metals, salts, and amino acids can interact and cause precipitation.[2][3] If precipitation persists, consider simplifying your buffer system for the experiment if possible.
High final DMSO concentration.While DMSO aids solubility, a high final concentration can also cause issues. Ensure the final DMSO concentration in your working solution does not exceed 0.5%.[1]

Experimental Protocol: Preparation of this compound Working Solutions

This protocol outlines the recommended procedure for preparing working solutions of this compound to minimize the risk of precipitation.

  • Prepare a High-Concentration Stock Solution:

    • Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 100 mM).

  • Serially Dilute the Stock Solution:

    • Perform serial dilutions of the DMSO stock solution in your chosen cell culture medium or aqueous buffer to achieve the desired final concentrations.

  • Control Final DMSO Concentration:

    • Ensure the final concentration of DMSO is consistent across all experimental conditions and does not exceed 0.5%.

  • Vehicle Controls:

    • Include appropriate vehicle controls in your experiment, which consist of the medium with the same final concentration of DMSO as your experimental samples.

  • Cell Treatment:

    • Remove the existing cell culture medium from your cells.

    • Add the freshly prepared medium containing the various concentrations of this compound.

  • Incubation:

    • Incubate the cells for the desired period at 37°C in a CO2 incubator.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the logical steps to troubleshoot this compound precipitation.

G cluster_0 Troubleshooting this compound Precipitation start Precipitation Observed check_solvent Is the initial solvent 100% DMSO? start->check_solvent dissolve_in_dmso Dissolve this compound in 100% DMSO to create a stock solution. check_solvent->dissolve_in_dmso No check_dilution Was the stock serially diluted in aqueous media? check_solvent->check_dilution Yes dissolve_in_dmso->check_dilution serial_dilute Perform serial dilutions of the DMSO stock in your aqueous buffer. check_dilution->serial_dilute No check_dmso_conc Is the final DMSO concentration <= 0.5%? check_dilution->check_dmso_conc Yes serial_dilute->check_dmso_conc adjust_dmso_conc Adjust dilutions to ensure final DMSO is <= 0.5%. check_dmso_conc->adjust_dmso_conc No check_temp Is the working solution at the correct experimental temperature? check_dmso_conc->check_temp Yes adjust_dmso_conc->check_temp adjust_temp Equilibrate the solution to the appropriate experimental temperature. check_temp->adjust_temp No consider_media Consider interactions with media components. Simplify buffer if possible. check_temp->consider_media Yes adjust_temp->consider_media end_node Precipitation Resolved consider_media->end_node

Caption: Troubleshooting workflow for this compound precipitation.

References

Off-target effects of VUF 8328 at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using VUF 8328, a potent histamine (B1213489) H3 receptor agonist. The information focuses on potential off-target effects, particularly at high concentrations, to help users interpret unexpected experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent agonist for the histamine H3 receptor. However, its functional effect can be complex, showing partial agonism in the rat brain and competitive antagonism in the guinea pig jejunum. This highlights the potential for tissue- or species-specific responses.

Q2: What are the likely off-target effects of this compound at high concentrations?

While a comprehensive screening panel for this compound is not publicly available, its chemical structure as an imidazole-based histamine analog suggests potential cross-reactivity with other histamine receptor subtypes, particularly the H4 receptor.[1] At high concentrations (typically >1 µM), researchers should be aware of potential engagement with H1, H2, and H4 receptors.

Q3: How can I minimize the risk of off-target effects in my experiments?

To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound and to carefully determine the dose-response curve in your specific experimental system. Including appropriate controls, such as selective antagonists for other histamine receptors, can help to dissect the contribution of off-target effects.

Q4: Are there any known species-specific differences in the activity of this compound?

Yes, significant species- and tissue-dependent differences in the functional activity of this compound have been reported. For instance, it acts as a partial agonist at the H3 receptor in the rat brain, while behaving as a competitive antagonist in the guinea pig jejunum. Researchers should exercise caution when extrapolating results between different species or tissues.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound, with a focus on distinguishing on-target from off-target effects.

Issue 1: Unexpected or Inconsistent Functional Responses

Possible Cause: You may be observing a mix of on-target (H3 receptor-mediated) and off-target effects, especially if using high concentrations of this compound. The functional outcome can also be influenced by the specific signaling pathway being measured and the expression levels of different histamine receptor subtypes in your model system.

Troubleshooting Steps:

  • Confirm On-Target Activity: In parallel with your primary assay, perform a well-characterized H3 receptor functional assay (e.g., GTPγS binding or cAMP accumulation in cells expressing the H3 receptor) to confirm the activity of your this compound stock.

  • Use Selective Antagonists: To investigate the involvement of other histamine receptors, pre-incubate your cells or tissues with selective antagonists for H1, H2, and H4 receptors before adding this compound. A change in the response profile in the presence of these antagonists would suggest off-target activity.

  • Evaluate a Lower Concentration Range: If you suspect off-target effects are confounding your results, perform a full dose-response curve and focus on the lower concentration range where this compound is expected to be more selective for the H3 receptor.

Issue 2: Discrepancy Between Binding Affinity and Functional Potency

Possible Cause: A discrepancy between the binding affinity (Ki) and functional potency (EC50 or IC50) can arise from several factors, including receptor reserve, the specific signaling pathway being assayed, and potential off-target effects that may contribute to the overall functional response.

Troubleshooting Steps:

  • Assess Receptor Expression Levels: Quantify the expression levels of the H3 receptor in your experimental system. High receptor expression can lead to a leftward shift in the potency curve (lower EC50) compared to the binding affinity.

  • Investigate Different Signaling Pathways: The functional potency of a GPCR ligand can vary depending on the signaling pathway being measured (e.g., Gαi vs. β-arrestin recruitment). If possible, measure multiple downstream signaling events to get a more complete picture of this compound's functional profile.

  • Consider Ligand-Biased Signaling: this compound might act as a biased agonist, preferentially activating one signaling pathway over another. This can lead to different functional potencies depending on the assay readout.

Data Presentation

The following table summarizes the representative binding affinities of this compound and related compounds at human histamine receptors. Note that the data for this compound at H1, H2, and H4 receptors are estimated based on the known cross-reactivity of other imidazole-based H3 agonists and should be confirmed experimentally.

CompoundhH1R (pKi)hH2R (pKi)hH3R (pKi)hH4R (pKi)
This compound (Estimated) < 5.0< 5.08.0 - 9.46.0 - 7.0
4-Methylhistamine (B1206604)5.35.87.27.4
Immepip5.15.28.87.1
Thioperamide< 5.0< 5.08.48.1

Higher pKi values indicate higher binding affinity.

Experimental Protocols

Protocol 1: Radioligand Binding Assay to Determine Off-Target Affinity

This protocol describes a method to determine the binding affinity of this compound at histamine H1, H2, and H4 receptors.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing human H1, H2, or H4 receptors.

  • Radioligands: [3H]-Mepyramine (for H1R), [3H]-Tiotidine (for H2R), [3H]-Histamine (for H4R).

  • Non-specific binding inhibitors: Triprolidine (for H1R), Cimetidine (for H2R), unlabeled Histamine (for H4R).

  • This compound stock solution.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, combine cell membranes, radioligand, and either buffer, this compound, or the non-specific binding inhibitor.

  • Incubate at room temperature for a specified time to reach equilibrium.

  • Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify radioactivity using a scintillation counter.

  • Calculate specific binding and determine the Ki of this compound using competitive binding analysis software.

Protocol 2: Functional Assay (cAMP Measurement) for Off-Target Activity

This protocol outlines a method to assess the functional activity of this compound at the Gs-coupled H2 receptor and Gi-coupled H4 receptor.

Materials:

  • CHO or HEK293 cells stably expressing human H2 or H4 receptors.

  • Forskolin (B1673556).

  • This compound stock solution.

  • cAMP assay kit (e.g., HTRF, AlphaLISA, or ELISA-based).

  • Cell culture reagents.

Procedure:

  • Seed cells in a 96-well plate and culture overnight.

  • For H4 receptor (Gi-coupled):

    • Pre-treat cells with various concentrations of this compound.

    • Stimulate with a fixed concentration of forskolin to induce cAMP production.

  • For H2 receptor (Gs-coupled):

    • Treat cells with various concentrations of this compound.

  • Incubate for a specified time.

  • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Generate dose-response curves to determine the EC50 or IC50 of this compound at each receptor.

Visualizations

G cluster_ligand This compound (High Conc.) cluster_receptors Histamine Receptors VUF8328 This compound H3R H3 Receptor (On-Target) VUF8328->H3R High Affinity H4R H4 Receptor (Off-Target) VUF8328->H4R Lower Affinity H1R H1 Receptor (Potential Off-Target) VUF8328->H1R Very Low Affinity H2R H2 Receptor (Potential Off-Target) VUF8328->H2R Very Low Affinity

Caption: Potential on-target and off-target interactions of this compound at high concentrations.

G cluster_workflow Troubleshooting Workflow Start Unexpected Experimental Result Check_Conc Is this compound concentration > 1 µM? Start->Check_Conc Dose_Response Perform Full Dose-Response Check_Conc->Dose_Response Yes On_Target Likely On-Target Effect Check_Conc->On_Target No Use_Antagonists Use Selective Antagonists (H1, H2, H4) Dose_Response->Use_Antagonists Re_evaluate Re-evaluate Results Use_Antagonists->Re_evaluate Off_Target Potential Off-Target Effect Re_evaluate->Off_Target

Caption: A logical workflow for troubleshooting unexpected results with this compound.

G cluster_pathway Histamine Receptor Signaling VUF8328 This compound H3R H3R VUF8328->H3R H4R H4R VUF8328->H4R H2R H2R VUF8328->H2R Gi Gαi H3R->Gi H4R->Gi Gs Gαs H2R->Gs AC Adenylate Cyclase Gi->AC Gs->AC cAMP ↓ cAMP AC->cAMP cAMP_up ↑ cAMP AC->cAMP_up

Caption: Simplified signaling pathways for on-target (H3R) and potential off-target (H2R, H4R) effects.

References

How to select the right control for VUF 8328 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the appropriate controls for experiments involving VUF 8328, a potent histamine (B1213489) H3 receptor (H3R) ligand. This resource includes troubleshooting guides and frequently asked questions in a user-friendly format to address specific challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent ligand for the histamine H3 receptor.[1] Its functional activity can vary depending on the biological system. In the rat brain, it acts as a potent partial agonist, while in the guinea pig jejunum, it behaves as a competitive antagonist.[1] This highlights the importance of carefully considering the species and tissue being studied.

Q2: Why is selecting the right control crucial for my this compound experiment?

A2: Selecting the right controls is fundamental to ensure the validity and reproducibility of your experimental results. Proper controls help to:

  • Confirm that the observed effects are specifically due to the modulation of the H3 receptor by this compound.

  • Rule out potential off-target effects.

  • Distinguish between agonistic and antagonistic effects.

  • Assess the baseline activity of your experimental system.

Q3: What are the essential types of controls to include in my this compound experiment?

A3: For a robust experimental design, you should include:

  • Positive Controls: A well-characterized H3 receptor agonist to confirm that the receptor is functional in your system and to provide a benchmark for this compound's agonistic activity.

  • Negative Controls (Antagonists): A selective H3 receptor antagonist to block the effects of this compound and confirm that its action is mediated through the H3 receptor.

  • Vehicle Control: The solvent used to dissolve this compound and other compounds to ensure that the vehicle itself does not have any effect on the experimental outcome.

  • Untreated/Baseline Control: A sample that does not receive any treatment to establish the baseline response of your system.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No response to this compound application. 1. Low or absent H3 receptor expression in the chosen cell line or tissue. 2. This compound degradation. 3. Incorrect concentration of this compound. 4. This compound acting as an antagonist in your specific system.1. Verify H3 receptor expression using techniques like qPCR, Western blot, or radioligand binding. 2. Prepare fresh solutions of this compound. 3. Perform a dose-response curve to determine the optimal concentration. 4. Test a known H3 receptor agonist (e.g., Imetit) to confirm receptor functionality. If the agonist elicits a response, this compound may indeed be acting as an antagonist.
Unexpected or inconsistent results. 1. Off-target effects of this compound. 2. Presence of other histamine receptor subtypes (H1, H2, H4) that might be interacting with the compound. 3. Species-specific differences in H3 receptor pharmacology.1. Use a selective H3 receptor antagonist (e.g., Thioperamide) to see if the unexpected effect is blocked. 2. Characterize the histamine receptor subtype expression in your model system. Use selective antagonists for other histamine receptors to rule out their involvement. 3. Be aware of the documented species-dependent activity of this compound (agonist in rat brain, antagonist in guinea pig jejunum).[1] Choose your controls and interpret your data accordingly.
High background signal in functional assays (e.g., cAMP). 1. High constitutive activity of the H3 receptor. 2. Assay conditions are not optimized.1. The H3 receptor is known to have high constitutive activity. Consider using an inverse agonist as a control to reduce baseline signaling. 2. Optimize cell density, incubation times, and reagent concentrations. The use of a phosphodiesterase inhibitor (e.g., IBMX) is often necessary in cAMP assays.

Control Compound Selection

The selection of appropriate positive and negative controls is critical. The following tables summarize the binding affinities (Ki in nM) of this compound and recommended control compounds for human histamine receptors. Lower Ki values indicate higher binding affinity.

Table 1: H3 Receptor Agonists (Positive Controls)

CompoundhH1R Ki (nM)hH2R Ki (nM)hH3R Ki (nM)hH4R Ki (nM)Selectivity Notes
This compound Data not availableData not availablePotent agonist/antagonist activity demonstratedData not availableActivity is species and tissue-dependent.[1]
Imetit >10,000>10,0000.32.7Potent H3 and H4 receptor agonist.[2]
Immepip >10,000>10,0000.49Potent H3 and H4 receptor agonist.[3]
(R)-α-methylhistamine >10,000>10,000Potent agonistConsiderable affinityConsidered a selective H3 agonist, but also has affinity for H4 receptors.[2]

Table 2: H3 Receptor Antagonists (Negative Controls)

CompoundhH1R Ki (nM)hH2R Ki (nM)hH3R Ki (nM)hH4R Ki (nM)Selectivity and Off-Target Notes
Thioperamide 280,000[4]>10,000[1]1.1 - 4.3[1][4]27[4]Potent H3 and H4 antagonist.[2] Also shows affinity for 5-HT3 and sigma receptors.[1]
Ciproxifan >1,000[5]>1,000[5]0.5 - 1.9[6]2-13 fold less potent than at H3R[7]Highly potent and selective H3 antagonist.[5][8] May inhibit monoamine oxidases at higher concentrations.[9]

Note: Ki values can vary between different studies and experimental conditions. It is recommended to consult the primary literature for detailed information.

Experimental Protocols

Key Experimental Methodologies

1. Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound and control compounds to the H3 receptor.

  • Principle: Competition between a radiolabeled H3 receptor ligand (e.g., [³H]-Nα-methylhistamine) and the unlabeled test compound (this compound or controls) for binding to cell membranes expressing the H3 receptor.

  • General Protocol:

    • Prepare cell membranes from a cell line stably expressing the human H3 receptor.

    • Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the bound ligand using liquid scintillation counting.

    • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

2. cAMP Functional Assay

This assay measures the functional consequence of H3 receptor activation, which is coupled to Gi/o proteins and inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

  • Principle: Measurement of changes in intracellular cAMP levels in response to this compound and control compounds.

  • General Protocol:

    • Culture cells expressing the H3 receptor in a 96- or 384-well plate.

    • Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate the cells with forskolin (B1673556) (an adenylyl cyclase activator) in the presence or absence of this compound or control agonists. To test for antagonism, cells are co-incubated with an agonist and the antagonist.

    • Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).[10]

3. Neurotransmitter Release Assay

This assay is particularly relevant for studying the presynaptic effects of H3 receptor modulation in neuronal systems.

  • Principle: Measurement of the release of a specific neurotransmitter (e.g., histamine, dopamine, acetylcholine) from brain slices or synaptosomes upon depolarization, and the modulation of this release by this compound and controls.[11]

  • General Protocol:

    • Prepare brain slices or synaptosomes from the desired brain region.

    • Pre-incubate the tissue with a radiolabeled neurotransmitter or its precursor (e.g., [³H]-histamine).

    • Stimulate neurotransmitter release using a depolarizing agent (e.g., high potassium concentration or an electrical field stimulation).

    • Collect the superfusate at different time points and quantify the amount of released radioactivity.

    • Determine the effect of this compound and controls by adding them to the superfusion medium before and during depolarization.

Visualizations

Histamine H3 Receptor Signaling Pathway

G VUF8328 This compound (Agonist) H3R Histamine H3 Receptor VUF8328->H3R G_protein Gαi/o βγ H3R->G_protein Activation Neurotransmitter_Release Neurotransmitter Release H3R->Neurotransmitter_Release Inhibition AC Adenylyl Cyclase G_protein->AC Inhibition MAPK MAPK Pathway G_protein->MAPK Activation PI3K PI3K Pathway G_protein->PI3K Activation cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation G cluster_0 In Vitro Characterization cluster_1 Ex Vivo / In Vivo Validation Start Start Binding Radioligand Binding Assay (Determine Ki) Start->Binding Functional Functional Assay (e.g., cAMP, Ca2+ mobilization) Binding->Functional Selectivity Selectivity Profiling (H1, H2, H4 receptors) Functional->Selectivity OffTarget Off-Target Screening Selectivity->OffTarget Neurotransmitter Neurotransmitter Release Assay (Brain Slices/Synaptosomes) OffTarget->Neurotransmitter Proceed if selective Behavioral Behavioral Studies (e.g., cognition, wakefulness) Neurotransmitter->Behavioral

References

Technical Support Center: Optimizing VUF 8328 Dose for Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound "VUF 8328" is limited in publicly available scientific literature. This guide has been developed using data from a well-characterized histamine (B1213489) H4 receptor antagonist, JNJ 7777120 , which shares a similar target. The principles and methodologies outlined here are intended to serve as a general framework for optimizing the dosage of histamine H4 receptor antagonists in animal models. Researchers should always consult compound-specific literature and safety data before commencing any experiment.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for histamine H4 receptor antagonists like JNJ 7777120?

A1: JNJ 7777120 is a potent and selective antagonist of the histamine H4 receptor.[1] This receptor is a member of the G protein-coupled receptor superfamily.[2] By blocking the H4 receptor, these antagonists can inhibit downstream signaling pathways involved in inflammation and immune responses.[1][3] Specifically, they have been shown to block histamine-induced chemotaxis of mast cells and eosinophils, as well as calcium influx in mast cells.[1][3]

Q2: In which animal models have histamine H4 receptor antagonists shown efficacy?

A2: Histamine H4 receptor antagonists have demonstrated anti-inflammatory properties in various in vivo models. For instance, JNJ 7777120 has been shown to significantly block neutrophil infiltration in a mouse model of zymosan-induced peritonitis.[1] These compounds are being investigated for their therapeutic potential in inflammatory conditions such as asthma, allergies, and atopic dermatitis.[2][3]

Q3: What are the reported pharmacokinetic properties of JNJ 7777120 in animal models?

A3: JNJ 7777120 exhibits oral bioavailability of approximately 30% in rats and 100% in dogs, with a plasma half-life of about 3 hours in both species.[1] It is important to note that pharmacokinetic parameters can vary significantly between different species and even between sexes within the same species.[4][5]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Lack of Efficacy Inadequate DosePerform a dose-response study to determine the optimal dose for your specific animal model and disease phenotype.
Poor BioavailabilityConsider alternative routes of administration (e.g., intravenous, intraperitoneal) if oral bioavailability is low.[1]
Inappropriate Animal ModelEnsure the chosen animal model expresses the histamine H4 receptor and that the receptor is involved in the pathophysiology of the disease being studied.
Compound StabilityVerify the stability of the compound in the vehicle used for administration.
Adverse Effects or Toxicity Dose Too HighReduce the dose and carefully monitor for any signs of toxicity. Conduct a maximum tolerated dose (MTD) study.
Off-Target EffectsWhile JNJ 7777120 is highly selective for the H4 receptor, it's crucial to assess for potential off-target effects, especially at higher concentrations.[1]
Vehicle-Related ToxicityAdminister a vehicle-only control group to distinguish between compound- and vehicle-induced effects.
Variability in Results Inconsistent DosingEnsure accurate and consistent administration of the compound. For oral dosing, consider methods that ensure the full dose is consumed, such as incorporating it into food pellets.[6]
Animal-to-Animal VariationUse a sufficient number of animals per group to account for biological variability. Ensure animals are of similar age, weight, and genetic background.
Gender DifferencesBe aware of potential sex-based differences in pharmacokinetics and metabolism, which can significantly impact drug exposure and response.[4][5]

Experimental Protocols

Dose-Response Study Protocol
  • Animal Model Selection: Choose an appropriate animal model for the disease under investigation. Ensure the model is validated and relevant to the human condition.

  • Acclimatization: Allow animals to acclimatize to the facility for at least one week before the experiment.

  • Group Allocation: Randomly assign animals to different dose groups, including a vehicle control group. A typical study might include 3-5 dose levels.

  • Compound Preparation: Prepare the histamine H4 receptor antagonist in a suitable vehicle. The choice of vehicle should be based on the compound's solubility and route of administration.

  • Administration: Administer the compound or vehicle to the animals according to the chosen route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Observe the animals for any clinical signs of toxicity or adverse effects at regular intervals.

  • Efficacy Assessment: At a predetermined time point, assess the efficacy of the treatment using relevant outcome measures (e.g., inflammatory markers, behavioral tests).

  • Data Analysis: Analyze the data to determine the dose-response relationship and identify the optimal effective dose.

Visualizations

G cluster_0 Dose Optimization Workflow A Preliminary Research (Literature Review, In Vitro Data) B Pharmacokinetic Study (Single Dose) A->B C Dose Range Finding Study (Acute Dosing) B->C D Efficacy Study (Dose-Response) C->D E Toxicology Study (Maximum Tolerated Dose) C->E F Optimal Dose Selection D->F E->F G cluster_1 Histamine H4 Receptor Signaling Pathway Histamine Histamine H4R Histamine H4 Receptor Histamine->H4R G_protein Gαi/o & Gβγ H4R->G_protein VUF8328 This compound (Antagonist) VUF8328->H4R AC Adenylyl Cyclase G_protein->AC PLC Phospholipase C G_protein->PLC MAPK MAPK Pathway G_protein->MAPK cAMP ↓ cAMP AC->cAMP Immune_Response Inflammatory & Immune Responses (e.g., Chemotaxis) cAMP->Immune_Response IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 Ca2->Immune_Response MAPK->Immune_Response

References

Technical Support Center: VUF 8430 Treatment in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing VUF 8430 in cell viability assays. The information is tailored for scientists and professionals in drug development and related fields.

Frequently Asked Questions (FAQs)

Q1: What is VUF 8430 and what is its primary mechanism of action?

VUF 8430 is a potent and selective agonist for the histamine (B1213489) H4 receptor (H4R).[1][2] Its primary mechanism of action is to bind to and activate the H4 receptor, which is a G protein-coupled receptor.[3][4] This activation can trigger various downstream cellular signaling pathways involved in immune and inflammatory responses, such as mast cell and eosinophil chemotaxis.[3][4]

Q2: Is VUF 8430 the same as VUF 8328?

The compound is consistently referred to in the scientific literature as VUF 8430. It is possible that "this compound" is a typographical error or a less common identifier. This guide will refer to the compound as VUF 8430.

Q3: What are the key characteristics of VUF 8430 for experimental use?

VUF 8430 is a full agonist at the human H4 receptor with high affinity.[1] It also exhibits moderate affinity for the histamine H3 receptor and can have weak partial agonist activity at the H2 receptor, which could be a source of off-target effects at higher concentrations.

Q4: How should I prepare and store VUF 8430?

VUF 8430 dihydrobromide is soluble in water and DMSO up to 100 mM. For storage, it is recommended to desiccate the compound at room temperature. Always refer to the manufacturer's specific instructions for optimal storage conditions.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Unexpected Decrease in Cell Viability at Low VUF 8430 Concentrations The cell line being used may be highly sensitive to H4 receptor activation, leading to apoptosis or other forms of cell death.1. Confirm H4 Receptor Expression: Verify that your cell line expresses the histamine H4 receptor. 2. Dose-Response Curve: Perform a detailed dose-response experiment with a wider range of lower concentrations to determine the precise EC50 for cytotoxicity. 3. Incubation Time: Shorten the incubation time with VUF 8430 to see if the effect is time-dependent.
Inconsistent or Non-Reproducible Results 1. Reagent Instability: VUF 8430 solution may have degraded. 2. Cell Passage Number: High passage numbers can lead to phenotypic changes and altered receptor expression. 3. Assay Interference: Components in the cell culture media or VUF 8430 itself may interfere with the chemistry of the viability assay (e.g., MTT reduction).1. Fresh Reagents: Prepare fresh stock solutions of VUF 8430 for each experiment. 2. Consistent Cell Culture: Use cells within a consistent and low passage number range. 3. Assay Control: Include a vehicle-only control (e.g., DMSO or water) and a positive control for cell death. Consider trying a different viability assay based on a different principle (e.g., ATP measurement vs. metabolic activity).[5][6][7]
No Effect on Cell Viability Observed 1. Low/No H4 Receptor Expression: The cell line may not express the H4 receptor. 2. Inactive Compound: The VUF 8430 may be inactive. 3. Insufficient Concentration or Incubation Time: The concentration or duration of treatment may be insufficient to elicit a response.1. Receptor Expression Analysis: Confirm H4 receptor expression using techniques like qPCR or Western blotting. 2. Positive Control Cell Line: Use a cell line known to express the H4 receptor and respond to its agonists as a positive control. 3. Optimize Treatment Conditions: Increase the concentration of VUF 8430 and/or extend the incubation time.
High Background Signal in Viability Assay 1. Media Interference: Phenol (B47542) red or other components in the culture medium can interfere with colorimetric or fluorometric assays. 2. Compound Autofluorescence: VUF 8430 might exhibit intrinsic fluorescence at the wavelengths used for the assay.1. Use Phenol Red-Free Media: Switch to a phenol red-free medium for the duration of the assay. 2. Compound-Only Control: Include wells with VUF 8430 in media without cells to measure and subtract any background signal.

Experimental Protocols

General Cell Viability Assay Protocol (Example with MTT)

This is a generalized protocol and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of VUF 8430 in an appropriate solvent (e.g., sterile water or DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of VUF 8430. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a suitable cell culture incubator.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Visualizations

VUF8430_Signaling_Pathway VUF 8430 Signaling Pathway via H4 Receptor VUF8430 VUF 8430 H4R Histamine H4 Receptor (GPCR) VUF8430->H4R Binds and Activates G_protein Gαi/o and Gβγ Subunits H4R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Gβγ activates AC Adenylate Cyclase G_protein->AC Gαi inhibits MAPK MAPK Cascade G_protein->MAPK Regulates Ca_release Increased Intracellular Ca2+ PLC->Ca_release cAMP_inhibition Decreased cAMP AC->cAMP_inhibition Cellular_Response Cellular Responses (e.g., Chemotaxis, Cytokine Release) MAPK->Cellular_Response Ca_release->Cellular_Response cAMP_inhibition->Cellular_Response

Caption: VUF 8430 signaling via the H4 receptor.

Cell_Viability_Workflow General Cell Viability Assay Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Analysis Seed_Cells 1. Seed Cells in Plate Prepare_VUF 2. Prepare VUF 8430 Dilutions Treat_Cells 3. Treat Cells Prepare_VUF->Treat_Cells Incubate 4. Incubate Treat_Cells->Incubate Add_Reagent 5. Add Viability Reagent (e.g., MTT, Calcein AM) Incubate->Add_Reagent Measure_Signal 6. Measure Signal Add_Reagent->Measure_Signal Analyze_Data 7. Analyze Data Measure_Signal->Analyze_Data

Caption: Workflow for a typical cell viability assay.

Troubleshooting_Logic Troubleshooting Logic for Unexpected Results Start Unexpected Results Check_Controls Are Controls (Vehicle, Positive) Behaving as Expected? Start->Check_Controls Check_Reagents Prepare Fresh VUF 8430 and Assay Reagents Check_Controls->Check_Reagents No Verify_H4R Confirm H4 Receptor Expression in Cell Line Check_Controls->Verify_H4R Yes Check_Cells Verify Cell Health and Passage Number Check_Reagents->Check_Cells Check_Assay Consider Assay Interference (e.g., different viability kit) Check_Cells->Check_Assay End Re-evaluate Experiment Check_Assay->End Optimize_Conditions Optimize Concentration and Incubation Time Verify_H4R->Optimize_Conditions Optimize_Conditions->End

Caption: A logical approach to troubleshooting.

References

Technical Support Center: Minimizing Small Molecule Toxicity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for the compound "VUF 8328" did not yield any specific public information regarding its mechanism of action, chemical structure, or established protocols for use in cell-based assays. Therefore, this technical support center provides a comprehensive guide to minimizing and troubleshooting toxicity for novel or uncharacterized small molecules in a general context. The principles, protocols, and troubleshooting steps outlined below are widely applicable and can be adapted for your specific compound of interest.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of unexpected cytotoxicity in cell-based assays?

Unexpected cytotoxicity can arise from several factors:

  • High Compound Concentration: The concentration of the compound may be too high, leading to off-target effects or overwhelming the cellular machinery.

  • Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO, ethanol) can be toxic to cells at certain concentrations.

  • Compound Instability: The compound may degrade in the cell culture medium, leading to the formation of toxic byproducts.[1][2][3][4]

  • Off-Target Effects: The compound may interact with unintended cellular targets, triggering toxic pathways.[5]

  • Cell Line Sensitivity: Different cell lines have varying sensitivities to chemical compounds.

  • Contamination: Microbial contamination (e.g., bacteria, mycoplasma) of cell cultures can cause cell death, which might be mistaken for compound-induced toxicity.

Q2: How can I determine the optimal, non-toxic concentration range for my compound?

A dose-response experiment is crucial. This typically involves treating your cells with a wide range of compound concentrations (e.g., from nanomolar to micromolar) and assessing cell viability or a specific functional endpoint. The goal is to identify the concentration range that produces the desired biological effect with minimal impact on cell health.

Q3: What are the best practices for preparing and storing my small molecule stock solutions?

  • Use High-Quality Solvents: Use anhydrous, sterile-filtered solvents (e.g., DMSO) to prepare high-concentration stock solutions.

  • Proper Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.

  • Solubility Check: Ensure your compound is fully dissolved in the stock solution. Precipitated compound can lead to inaccurate dosing and inconsistent results.

  • Final Solvent Concentration: When diluting the stock solution into your cell culture medium, ensure the final solvent concentration is non-toxic to your cells (typically ≤0.1% for DMSO).

Troubleshooting Guides

Issue 1: High levels of cell death observed at all tested concentrations.
Possible Cause Troubleshooting Step
Compound is highly potent/toxic Perform a broader dose-response experiment with much lower concentrations (e.g., picomolar to nanomolar range).
Solvent toxicity Run a solvent control experiment where cells are treated with the same concentrations of the solvent used to dissolve the compound.
Compound instability Test the stability of your compound in cell culture medium over the time course of your experiment. Consider using fresh preparations for each experiment.[1][2]
Cell culture contamination Regularly test your cell cultures for mycoplasma and other contaminants. Visually inspect cultures for signs of bacterial or fungal contamination.
Issue 2: Inconsistent results between experiments.
Possible Cause Troubleshooting Step
Inconsistent cell health/passage number Use cells within a consistent passage number range for all experiments. Ensure cells are healthy and in the exponential growth phase at the time of treatment.
Variability in compound preparation Prepare fresh dilutions of your compound from a single, well-characterized stock solution for each experiment.
Assay variability Include appropriate positive and negative controls in every experiment to monitor assay performance.
Edge effects in multi-well plates Avoid using the outer wells of multi-well plates for experimental samples, as these are more prone to evaporation. Fill outer wells with sterile PBS or media.

Quantitative Data Presentation

When reporting cytotoxicity data, it is essential to present it in a clear and structured format. The following table is an example of how to summarize IC50 (half-maximal inhibitory concentration) values from different cytotoxicity assays.

Cell Line Assay Type Incubation Time (hours) IC50 (µM)
HEK293MTT Assay2415.2 ± 1.8
LDH Release Assay2425.6 ± 3.1
Real-Time Glo™2412.5 ± 1.5
HepG2MTT Assay488.9 ± 1.1
LDH Release Assay4818.3 ± 2.5
Real-Time Glo™487.1 ± 0.9

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of the compound. Include vehicle control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Lactate (B86563) Dehydrogenase (LDH) Release Assay for Cytotoxicity

The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. It is an indicator of cell membrane integrity.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compound

  • Commercially available LDH cytotoxicity assay kit

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with serial dilutions of the test compound as described for the MTT assay. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells lysed with the kit's lysis buffer).

  • Incubate the plate for the desired exposure time.

  • After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well of the new plate.

  • Incubate at room temperature for the time specified in the kit's protocol, protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at the wavelength specified in the kit's protocol (usually 490 nm).

  • Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental and control wells.

Visualizations

Experimental Workflow for Assessing Compound Toxicity

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Functional Assays A Dose-Response Assay (e.g., MTT) B Determine IC50 A->B C Select Non-Toxic Concentrations B->C D Apoptosis vs. Necrosis Assay (e.g., Annexin V/PI) C->D Proceed with safe concentrations G Target Engagement Assay C->G E Caspase Activity Assay D->E F Off-Target Profiling E->F H Downstream Signaling Analysis G->H I Final Report H->I Final Report

Caption: Workflow for assessing small molecule toxicity.

Troubleshooting Logic for Unexpected Cytotoxicity

G cluster_solutions start Unexpected Cytotoxicity Observed q1 Is solvent control also toxic? start->q1 q2 Is toxicity observed at all concentrations? q1->q2 No sol1 Reduce solvent concentration q1->sol1 Yes q3 Are results inconsistent? q2->q3 No sol2 Expand dose range to lower concentrations q2->sol2 Yes sol4 Standardize cell passage and health q3->sol4 Yes sol5 Check for contamination q3->sol5 Consider contamination sol3 Check for compound degradation sol2->sol3 sol4->sol5

Caption: Decision tree for troubleshooting cytotoxicity.

Hypothetical Signaling Pathway for Off-Target Effects

G cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway A Target Receptor B Kinase A A->B C Desired Cellular Response B->C D Off-Target Kinase E Stress Response Pathway D->E F Apoptosis E->F Compound Test Compound Compound->A Intended Binding Compound->D Unintended Binding

Caption: On-target vs. off-target signaling pathways.

References

Validation & Comparative

VUF 8328 vs JNJ 7777120 pharmacological properties

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Pharmacological Properties of VUF 8328 and JNJ 7777120

This guide provides a detailed comparison of the pharmacological properties of this compound and JNJ 7777120, two key research compounds targeting the histamine (B1213489) H4 receptor (H4R). The H4R is a G protein-coupled receptor primarily expressed on cells of hematopoietic origin, such as mast cells, eosinophils, dendritic cells, and T cells, implicating it as a promising therapeutic target for inflammatory and immune disorders.[1]

Overview of this compound and JNJ 7777120

VUF 8430 (referred to as this compound in the prompt, likely a typo as literature points to VUF 8430) is characterized as a potent and selective agonist for the histamine H4 receptor.[2][3] In contrast, JNJ 7777120 is the first potent and selective non-imidazole antagonist of the H4 receptor.[4][5] This fundamental difference in their mechanism of action—one activating and the other blocking the receptor—dictates their distinct pharmacological profiles and research applications.

Quantitative Pharmacological Data

The following tables summarize the key pharmacological parameters for VUF 8430 and JNJ 7777120, including their binding affinities and functional potencies at the human histamine H4 receptor.

Table 1: Binding Affinity (Ki) and Functional Potency (pA2/EC50) at the Human H4 Receptor

CompoundParameterValueReference
VUF 8430 Ki (Binding Affinity)7.4 nM[2]
pEC50 (Functional Potency)7.9[2]
JNJ 7777120 Ki (Binding Affinity)4.5 nM[5][6][7][8][9][10]
pA2 (Antagonist Potency)8.1[10]

Table 2: Selectivity Profile

CompoundSelectivity for H4R over other Histamine ReceptorsReference
VUF 8430 Inactive at H1 and H2 receptors; also shows affinity and is a full agonist at the H3 receptor.[2][3]
JNJ 7777120 >1000-fold selective over H1, H2, and H3 receptors.[4][5][6][8][9][10]

Mechanism of Action and Signaling Pathways

The histamine H4 receptor is a Gαi-coupled receptor.[11] Upon activation by an agonist, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. It can also signal through β-arrestin recruitment.

VUF 8430: A Histamine H4 Receptor Agonist

As a full agonist, VUF 8430 mimics the action of the endogenous ligand histamine at the H4 receptor.[2][3] It activates the Gαi signaling cascade, leading to the inhibition of cAMP production. This activation triggers downstream cellular responses such as chemotaxis in immune cells like monocyte-derived dendritic cells.[2]

G_protein_signaling_agonist cluster_membrane Cell Membrane Extracellular Extracellular Intracellular Intracellular H4R_inactive H4R H4R_active H4R* H4R_inactive->H4R_active Activates G_protein Gαiβγ H4R_active->G_protein Recruits G_alpha Gαi-GTP G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma AC_active Adenylyl Cyclase G_alpha->AC_active Inhibits AC_inactive Adenylyl Cyclase AC_active->AC_inactive ATP ATP VUF8430 VUF 8430 VUF8430->H4R_inactive Binds cAMP cAMP ATP:e->cAMP:w Converts Cellular_Response Cellular Response (e.g., Chemotaxis) cAMP->Cellular_Response Leads to

Caption: Agonist (VUF 8430) activation of the H4 receptor signaling pathway.

JNJ 7777120: A Histamine H4 Receptor Antagonist and Biased Agonist

JNJ 7777120 is primarily classified as a potent and selective H4R antagonist.[5][10] It competitively binds to the receptor, blocking the effects of histamine and other agonists. This antagonistic action has been demonstrated to inhibit histamine-induced chemotaxis and calcium influx in mast cells and neutrophil infiltration in vivo.[7][10]

Interestingly, further research has revealed a more complex mechanism. JNJ 7777120 exhibits "biased agonism". While it acts as an antagonist or inverse agonist for G-protein activation, it functions as a partial agonist for β-arrestin2 recruitment.[12] This means JNJ 7777120 can block the canonical G-protein signaling pathway while independently activating the β-arrestin pathway.

G_protein_signaling_antagonist cluster_membrane Cell Membrane Extracellular Extracellular Intracellular Intracellular H4R H4R G_protein Gαiβγ H4R->G_protein No Activation beta_arrestin β-arrestin H4R->beta_arrestin Recruits (Partial Agonism) G_protein_signaling G-protein Signaling G_protein->G_protein_signaling Inhibited AC Adenylyl Cyclase beta_arrestin_signaling β-arrestin Signaling beta_arrestin->beta_arrestin_signaling Activates JNJ7777120 JNJ 7777120 JNJ7777120->H4R Binds Histamine Histamine Histamine->H4R Binding Blocked cAMP_production cAMP Production G_protein_signaling->cAMP_production No change in basal levels

Caption: Biased signaling of JNJ 7777120 at the H4 receptor.

Experimental Protocols

The characterization of these compounds relies on a variety of in vitro and ex vivo assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Objective: To measure the displacement of a radiolabeled ligand from the H4 receptor by the test compound (VUF 8430 or JNJ 7777120).

  • Methodology:

    • Membrane Preparation: Membranes are prepared from cell lines (e.g., SK-N-MC or HEK293) stably expressing the human H4 receptor.[2]

    • Incubation: The membranes are incubated with a constant concentration of a radiolabeled H4R ligand (e.g., [³H]histamine) and varying concentrations of the unlabeled test compound.

    • Separation: The reaction is terminated by rapid filtration, separating the membrane-bound radioligand from the unbound.

    • Detection: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

    • Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of test compound that displaces 50% of the radioligand) is calculated. The Ki value is then derived from the IC50 using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Start Start: H4R-expressing cell membranes Incubate Incubate with: - [3H]Histamine (Radioligand) - Test Compound (e.g., JNJ 7777120) Start->Incubate Filter Rapid Filtration: Separate bound from free radioligand Incubate->Filter Count Scintillation Counting: Quantify bound radioactivity Filter->Count Analyze Data Analysis: Calculate IC50 and Ki values Count->Analyze End Result: Binding Affinity (Ki) Analyze->End

Caption: General workflow for a radioligand binding assay.

Cell-Based Functional Assays (cAMP Measurement)

These assays measure the functional consequence of receptor activation or blockade, such as changes in second messenger levels.

  • Objective: To determine if a compound acts as an agonist (decreases cAMP) or an antagonist (blocks agonist-induced decrease in cAMP) at the Gαi-coupled H4 receptor.

  • Methodology:

    • Cell Culture: H4R-expressing cells are cultured and treated with forskolin (B1673556) to stimulate adenylyl cyclase and raise intracellular cAMP levels.

    • Agonist Mode: Cells are treated with varying concentrations of the test compound (e.g., VUF 8430) to measure its ability to inhibit forskolin-stimulated cAMP accumulation.[2]

    • Antagonist Mode: Cells are pre-incubated with the test compound (e.g., JNJ 7777120) before adding a known H4R agonist (like histamine). The ability of the antagonist to block the agonist's effect on cAMP levels is measured.

    • Detection: Intracellular cAMP levels are quantified using methods like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or ELISA-based assays.[13]

    • Analysis: Dose-response curves are generated to calculate the EC50 for agonists or the pA2/IC50 for antagonists.

Chemotaxis Assay

This assay assesses the ability of a compound to either induce or block the directed migration of cells.

  • Objective: To evaluate the effect of H4R ligands on the migration of immune cells (e.g., mast cells, eosinophils).

  • Methodology:

    • Cell Preparation: Isolate primary immune cells (e.g., bone marrow-derived mast cells) or use immune cell lines.[10]

    • Assay Setup: A Boyden chamber or similar multi-well migration plate with a porous membrane is used. The lower chamber is filled with a medium containing the test compound (as a chemoattractant for agonist testing) or a known chemoattractant plus the test compound (for antagonist testing).

    • Cell Migration: The cells are placed in the upper chamber and allowed to migrate through the membrane toward the lower chamber for a set period.

    • Quantification: The number of cells that have migrated to the lower chamber is counted, often using a plate reader after cell lysis and staining.

    • Analysis: The results demonstrate the pro-migratory effects of agonists or the inhibitory effects of antagonists on cell chemotaxis.[14]

Conclusion

VUF 8430 and JNJ 7777120 are indispensable pharmacological tools for investigating the role of the histamine H4 receptor. VUF 8430 serves as a potent agonist, useful for stimulating H4R-mediated pathways and studying the downstream consequences of receptor activation.[2] Conversely, JNJ 7777120 is a highly selective antagonist that has been crucial in demonstrating the anti-inflammatory and anti-pruritic potential of blocking the H4R.[4][15] Its characterization as a biased agonist adds a layer of complexity, highlighting the need to consider different signaling arms (G-protein vs. β-arrestin) when interpreting experimental results.[12] The distinct properties of these two compounds allow researchers to dissect the multifaceted roles of the histamine H4 receptor in health and disease.

References

Validating the Selectivity of VUF Ligands for the Histamine H4 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comparative analysis of the binding selectivity of the histamine (B1213489) H4 receptor (H4R) ligand, VUF 10148. While the initial request specified VUF 8328, publicly available data for this specific compound is limited. Therefore, this guide focuses on the closely related and well-characterized compound VUF 10148, developed by the same research group. The selectivity of VUF 10148 is compared with two standard reference compounds: the highly selective H4R antagonist JNJ 7777120, and the dual H3R/H4R antagonist Thioperamide. This objective comparison, supported by experimental data and detailed protocols, is intended for researchers, scientists, and professionals in drug development.

Comparative Selectivity Profile

The binding affinities of VUF 10148, JNJ 7777120, and Thioperamide for the four human histamine receptor subtypes (hH1R, hH2R, hH3R, and hH4R) are summarized below. The data is presented as pKi values, which is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

CompoundpKi at hH1RpKi at hH2RpKi at hH3RpKi at hH4R
VUF 10148 5.8< 5.06.48.1
JNJ 7777120 < 5.5< 5.5< 5.58.8
Thioperamide < 5.0< 5.08.48.1

Data for VUF 10148 is sourced from Smits et al., J. Med. Chem. 2008, 51(8), 2457-2467.[1] Data for JNJ 7777120 and Thioperamide are compiled from publicly available pharmacological databases and literature.

From this data, VUF 10148 demonstrates a high affinity for the H4R (pKi = 8.1) and moderate affinity for the H3R (pKi = 6.4).[1] Its affinity for H1R and H2R is significantly lower, indicating a degree of selectivity for H4R and H3R.[1] In comparison, JNJ 7777120 shows exceptional selectivity for H4R, with an affinity that is over 1000-fold higher than for the other histamine receptor subtypes.[1] Thioperamide exhibits high affinity for both H3R and H4R.[1]

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor subtype.

General Protocol:

  • Cell Culture and Membrane Preparation:

    • Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells stably expressing the human histamine receptor of interest (H1R, H2R, H3R, or H4R) are cultured under standard conditions.

    • Cells are harvested, and crude membrane fractions are prepared through homogenization and centrifugation. The protein concentration of the membrane homogenates is determined using a BCA protein assay.[2]

  • Competitive Binding Assay:

    • Cell membranes are incubated with a specific radioligand (e.g., [³H]-mepyramine for H1R, [³H]-tiotidine for H2R, [³H]-Nα-methylhistamine for H3R, or [³H]-histamine in the presence of excess H1R, H2R, and H3R antagonists for H4R) at a fixed concentration.

    • Increasing concentrations of the unlabeled test compound (e.g., VUF 10148) are added to displace the radioligand.

    • The incubation is carried out for a specific time (e.g., 4 hours) at a controlled temperature (e.g., 25°C) to reach equilibrium.[2]

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

    • The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

    • The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured by liquid scintillation counting.

  • Data Analysis:

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding curves.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (Calcium Mobilization)

Objective: To determine the functional activity (e.g., agonist or antagonist) of a test compound at a specific receptor.

General Protocol:

  • Cell Culture and Dye Loading:

    • HEK-293 cells stably co-expressing the human histamine receptor of interest (e.g., H4R) and a promiscuous G-protein (e.g., Gα16) are plated in a 96-well or 384-well plate.

    • The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.[3]

  • Compound Addition and Signal Detection:

    • For antagonist testing, cells are pre-incubated with varying concentrations of the test compound (e.g., VUF 10148).

    • The cells are then stimulated with a known agonist (e.g., histamine) at a concentration that produces a submaximal response (e.g., EC80).

    • Changes in intracellular calcium concentration are measured in real-time using a fluorescence plate reader (e.g., FLIPR). The fluorescence intensity is monitored at an excitation wavelength of 490 nm and an emission wavelength of 525 nm.[4]

  • Data Analysis:

    • For agonists, the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) values are determined from the concentration-response curve.

    • For antagonists, the IC50 (concentration causing 50% inhibition of the agonist response) is determined, from which the functional inhibitory constant (Kb) can be calculated.

Visualizations

experimental_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture Cell Culture (HEK-293 with hH4R) homogenization Homogenization & Centrifugation cell_culture->homogenization protein_assay Protein Assay homogenization->protein_assay incubation Incubation with Radioligand & VUF 10148 protein_assay->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting ic50 Determine IC50 counting->ic50 ki_calc Calculate Ki (Cheng-Prusoff) ic50->ki_calc

Caption: Workflow for a radioligand binding assay.

histamine_signaling cluster_h1 H1R cluster_h2 H2R cluster_h3 H3R cluster_h4 H4R H1R H1R Gq11 Gq/11 H1R->Gq11 PLC PLC Gq11->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca2+ & PKC Activation IP3_DAG->Ca_PKC H2R H2R Gs Gs H2R->Gs AC Adenylate Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA PKA Activation cAMP->PKA H3R H3R Gi_o_H3 Gi/o H3R->Gi_o_H3 AC_inhibit_H3 ↓ Adenylate Cyclase Gi_o_H3->AC_inhibit_H3 cAMP_inhibit_H3 ↓ cAMP AC_inhibit_H3->cAMP_inhibit_H3 H4R H4R Gi_o_H4 Gi/o H4R->Gi_o_H4 AC_inhibit_H4 ↓ Adenylate Cyclase Gi_o_H4->AC_inhibit_H4 cAMP_inhibit_H4 ↓ cAMP AC_inhibit_H4->cAMP_inhibit_H4

Caption: Histamine receptor signaling pathways.

selectivity_comparison VUF VUF 10148 H3 H3R VUF->H3 Moderate Affinity H4 H4R VUF->H4 High Affinity JNJ JNJ 7777120 JNJ->H4 Very High & Selective Affinity THIO Thioperamide THIO->H3 High Affinity THIO->H4 High Affinity H1 H1R H2 H2R

Caption: Ligand selectivity at histamine receptors.

VUF 10148 is a potent histamine H4 receptor ligand with a notable degree of selectivity over the H1 and H2 receptors.[1] Its affinity for the H3 receptor suggests a dual H3/H4 receptor binding profile.[1] This contrasts with the highly selective H4R antagonist JNJ 7777120 and the potent dual H3/H4R ligand thioperamide.[1] The choice of compound for research purposes will depend on the specific experimental question and the desired selectivity profile. The experimental protocols and comparative data provided in this guide offer a framework for the validation and characterization of novel H4R ligands.

References

VUF 8328: A Comparative Analysis of its Cross-Reactivity with Histamine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the selectivity of a compound is paramount. This guide provides a detailed comparison of the cross-reactivity of VUF 8328 with the four subtypes of histamine (B1213489) receptors: H1R, H2R, H3R, and H4R. Experimental data on binding affinities and functional activities are presented to offer a clear perspective on the compound's receptor interaction profile.

Comparative Analysis of Receptor Binding and Functional Activity

The selectivity of this compound has been assessed through radioligand binding assays and functional activity studies across the four human histamine receptor subtypes. The data reveals a distinct preference for the H4 receptor, with moderate affinity for the H3 receptor and significantly lower to negligible activity at the H1 and H2 receptors.

Quantitative Data Summary

The following table summarizes the binding affinities (pKi) and functional potencies (pEC50) of this compound for each human histamine receptor subtype. A higher pKi value indicates a stronger binding affinity, while a higher pEC50 value signifies greater potency in functional assays.

Receptor SubtypeBinding Affinity (pKi)Functional Activity (pEC50)Intrinsic Activity (α)
hH1R < 5.0No activity up to 100 µMNot applicable
hH2R < 5.0Weak partial agonismNot determined
hH3R 6.06.11.0 (Full agonist)
hH4R 7.57.31.0 (Full agonist)

Data sourced from Lim et al., 2009.[1]

Signaling Pathways and Experimental Workflow

To determine the cross-reactivity profile of a compound like this compound, a series of in vitro experiments are conducted. The general workflow involves expressing the target receptors in suitable cell lines, followed by binding and functional assays.

General Workflow for GPCR Cross-Reactivity Screening cluster_0 Cell Line Preparation cluster_1 Binding Assays cluster_2 Functional Assays A Transient or Stable Transfection of Cells (e.g., HEK293, CHO) with Receptor DNA B Cell Culture and Expansion A->B C Membrane Preparation B->C G Cell-based Functional Assay (e.g., cAMP, Ca2+ flux, reporter gene) B->G D Radioligand Displacement Assay with Test Compound C->D E Measurement of Radioactivity D->E F Calculation of Ki values E->F K K F->K Data Analysis & Selectivity Profile H Incubation with Test Compound G->H I Signal Detection H->I J Calculation of EC50 and Emax values I->J J->K Histamine Receptor Signaling Pathways cluster_H1 H1 Receptor cluster_H2 H2 Receptor cluster_H3_H4 H3 & H4 Receptors H1 H1R Gq Gq/11 H1->Gq PLC PLC Activation Gq->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca Ca2+ Release IP3_DAG->Ca H2 H2R Gs Gs H2->Gs AC_stim Adenylyl Cyclase Stimulation Gs->AC_stim cAMP_inc cAMP Increase AC_stim->cAMP_inc H3_H4 H3R / H4R Gi Gi/o H3_H4->Gi AC_inhib Adenylyl Cyclase Inhibition Gi->AC_inhib cAMP_dec cAMP Decrease AC_inhib->cAMP_dec

References

Reproducibility of VUF 8430 Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the reported effects of VUF 8430, a potent and selective histamine (B1213489) H4 receptor (H4R) agonist. This document summarizes quantitative data from various studies, details common experimental protocols, and visualizes the key signaling pathway to aid in the assessment of the reproducibility of VUF 8430's pharmacological effects.

VUF 8430, chemically known as S-(2-guanidylethyl)-isothiourea, has been instrumental as a pharmacological tool in elucidating the physiological and pathophysiological roles of the histamine H4 receptor.[1] The H4 receptor is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, dendritic cells, and T cells, and is implicated in inflammatory and immune responses. Understanding the consistency of its effects across different laboratory settings is crucial for the validation of research findings and for its potential therapeutic applications.

Quantitative Data Comparison

The following table summarizes the reported binding affinity (Kᵢ) and functional potency (EC₅₀) of VUF 8430 for the human histamine H4 receptor from various sources. These values are key indicators of the compound's interaction with its target and its ability to elicit a cellular response.

ParameterReported ValueSpeciesAssay TypeReference
Kᵢ 31.6 nMHumanRadioligand Binding ([³H]histamine)[1]
pKᵢ 7.5HumanRadioligand Binding
EC₅₀ 50 nMHumanFunctional Assay[1]
pEC₅₀ 7.3HumanFunctional Assay

Note: pKᵢ and pEC₅₀ are the negative logarithms of the Kᵢ and EC₅₀ values, respectively. A higher value indicates greater affinity or potency.

Histamine H4 Receptor Signaling Pathway

Activation of the histamine H4 receptor by an agonist such as VUF 8430 initiates a cascade of intracellular events. The H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o family of G-proteins. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The dissociation of the Gβγ subunit can also activate other signaling pathways, including the Phospholipase C (PLC) and Mitogen-Activated Protein Kinase (MAPK) pathways, and induce an increase in intracellular calcium (Ca²⁺).[2] These signaling events ultimately lead to various cellular responses, such as chemotaxis and cytokine release.[2][3]

H4R_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol VUF8430 VUF 8430 H4R Histamine H4 Receptor VUF8430->H4R Agonist Binding G_protein Gαi/oβγ H4R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Gαi inhibits PLC Phospholipase C (PLC) G_protein->PLC Gβγ activates MAPK MAPK Activation G_protein->MAPK Gβγ activates cAMP ↓ cAMP AC->cAMP Ca2 ↑ [Ca²⁺]i PLC->Ca2 Cellular_Response Cellular Response (e.g., Chemotaxis, Cytokine Release) cAMP->Cellular_Response Ca2->Cellular_Response MAPK->Cellular_Response

Caption: Simplified signaling pathway of the Histamine H4 Receptor.

Experimental Protocols

Reproducibility of experimental findings is highly dependent on the consistency of the methodologies employed. Below are detailed protocols for key in vitro assays commonly used to characterize the effects of VUF 8430.

Radioligand Binding Assay

This assay is utilized to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

Objective: To quantify the affinity of VUF 8430 for the histamine H4 receptor.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the human histamine H4 receptor (e.g., SK-N-MC cells).

  • Incubation: A constant concentration of a radiolabeled ligand that binds to the H4 receptor (e.g., [³H]histamine) is incubated with the prepared cell membranes.

  • Competition: Increasing concentrations of the unlabeled test compound (VUF 8430) are added to compete with the radioligand for binding to the receptor.

  • Separation: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of VUF 8430 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.

Chemotaxis Assay

This assay measures the directed migration of cells towards a chemical gradient, a key functional response mediated by the H4 receptor in immune cells.

Objective: To evaluate the ability of VUF 8430 to induce chemotaxis of immune cells (e.g., eosinophils, mast cells, or dendritic cells).

Methodology:

  • Cell Preparation: Isolate the target immune cells from peripheral blood or use a relevant cell line.

  • Assay Setup: A multi-well chemotaxis chamber (e.g., Transwell plate) with a microporous membrane is used. The lower chamber is filled with media containing various concentrations of VUF 8430 (the chemoattractant).

  • Cell Seeding: The prepared cells are seeded into the upper chamber.

  • Incubation: The plate is incubated for a specific period to allow for cell migration through the membrane towards the chemoattractant in the lower chamber.

  • Quantification: The number of cells that have migrated to the lower chamber is quantified. This can be done by cell counting using a microscope, flow cytometry, or by using a fluorescent dye to label the cells and measuring the fluorescence.

  • Data Analysis: The chemotactic response is typically plotted as the number of migrated cells versus the concentration of VUF 8430 to determine the EC₅₀ for chemotaxis.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_chemotaxis Chemotaxis Assay B1 Prepare H4R-expressing cell membranes B2 Incubate membranes with [³H]histamine + VUF 8430 B1->B2 B3 Filter and wash to separate bound/free ligand B2->B3 B4 Quantify radioactivity B3->B4 B5 Calculate IC₅₀ and Kᵢ B4->B5 end End B5->end C1 Isolate immune cells (e.g., eosinophils) C3 Add cells to upper chamber C1->C3 C2 Add VUF 8430 to lower chamber of Transwell C4 Incubate to allow migration C2->C4 C3->C4 C5 Quantify migrated cells C4->C5 C6 Calculate EC₅₀ C5->C6 C6->end start Start start->B1 start->C1

Caption: Generalized workflow for in vitro characterization of VUF 8430.

References

VUF 8328 and Histamine H3 Receptor Antagonists: A Comparative Guide to Efficacy in Animal Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While specific efficacy data for VUF 8328 in animal disease models is not publicly available, its classification as a potent and selective histamine (B1213489) H3 receptor antagonist/inverse agonist places it within a class of compounds with significant therapeutic potential. This guide provides a comparative overview of the efficacy of several prominent histamine H3 receptor antagonists in various animal disease models, offering insights into the potential applications of compounds like this compound. The data presented is compiled from preclinical studies and is intended to serve as a resource for researchers in the fields of neuroscience, pharmacology, and drug development.

Histamine H3 receptors are primarily expressed in the central nervous system and act as presynaptic autoreceptors, inhibiting the release of histamine and other neurotransmitters such as acetylcholine, norepinephrine, dopamine, and serotonin. By blocking these receptors, H3 receptor antagonists enhance the release of these neurotransmitters, leading to improved wakefulness, cognition, and other therapeutic effects.

Comparative Efficacy in Animal Models of Neurological and Psychiatric Disorders

The therapeutic potential of histamine H3 receptor antagonists has been explored in a range of animal models for various central nervous system disorders. The following tables summarize the quantitative data from key preclinical studies, comparing the efficacy of different H3 receptor antagonists.

Table 1: Efficacy in Animal Models of Cognitive Impairment

CompoundAnimal ModelDosing RegimenKey FindingsReference
Pitolisant (Wakix) DBA/2 mice (model for schizophrenia-related cognitive deficits)10 mg/kg, i.p.Reversed prepulse inhibition (PPI) deficits.[1]
Irdabisant (CEP-26401) Wistar rats (social recognition model of short-term memory)10 mg/kg, p.o.Improved performance in the social recognition task.[1]
GSK-189254 Wistar rats (model of scopolamine-induced cognitive impairment)3 mg/kg, p.o.Attenuated scopolamine-induced deficits in novel object recognition.
ABT-239 Spontaneously hypertensive rats (SHR) (model for ADHD-related cognitive deficits)0.3-3 mg/kg, p.o.Improved performance in a five-trial inhibitory avoidance task.[1]
Ciproxifan Rats with NMDA antagonist-induced cognitive deficits3 mg/kg, i.p.Reversed cognitive deficits in the Morris water maze.[2]
Enerisant Rats with scopolamine-induced cognitive impairment0.03-0.3 mg/kg, p.o.Reversed cognitive impairment in a social recognition test and a novel object recognition test.[3]

Table 2: Efficacy in Animal Models of Sleep-Wake Disorders (Narcolepsy)

CompoundAnimal ModelDosing RegimenKey FindingsReference
Pitolisant (Wakix) Orexin (B13118510)/ataxin-3 mice (model of narcolepsy)10 mg/kg, i.p.Increased wakefulness and decreased cataplexy-like episodes.[4]
Irdabisant (CEP-26401) RatsNot specifiedDemonstrated wake-promoting properties.[1]
Enerisant Rats3-10 mg/kg, p.o.Exerted wake-promoting effects.[3]

Table 3: Efficacy in Animal Models of Epilepsy

CompoundAnimal ModelDosing RegimenKey FindingsReference
Thioperamide WAG/Rij rats (genetic model of absence epilepsy)5 mg/kg, i.p.Reduced the number and duration of spike-wave discharges.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the experimental protocols for some of the key studies cited.

Social Recognition Test (for Cognitive Enhancement)

Objective: To assess short-term memory in rodents.

Procedure:

  • Habituation Phase: A juvenile rat is placed in the home cage of an adult test rat for a short period (e.g., 5 minutes).

  • Inter-exposure Interval: A delay period is introduced (e.g., 30-120 minutes).

  • Test Phase: The same juvenile rat (familiar) and a novel juvenile rat are presented to the adult rat.

  • Measurement: The time the adult rat spends investigating each of the juvenile rats is recorded. A cognitively healthy animal will spend more time investigating the novel juvenile, indicating it remembers the familiar one.

  • Drug Administration: The test compound (e.g., Irdabisant, Enerisant) or vehicle is administered orally or intraperitoneally at a specified time before the habituation phase.[1][3]

Prepulse Inhibition (PPI) Test (for Schizophrenia-like symptoms)

Objective: To measure sensorimotor gating, which is often deficient in schizophrenic patients.

Procedure:

  • Apparatus: Animals are placed in a startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the startle response.

  • Stimuli: A series of trials are presented, including:

    • Pulse-alone trials: A strong, startling stimulus (e.g., 120 dB).

    • Prepulse-pulse trials: A weaker, non-startling stimulus (prepulse, e.g., 75-85 dB) precedes the startling pulse by a short interval (e.g., 100 ms).

    • No-stimulus trials: Background noise only.

  • Measurement: The startle response (whole-body flinch) is measured. PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials.

  • Drug Administration: The test compound (e.g., Pitolisant) or vehicle is administered prior to the test session.[1]

Orexin/Ataxin-3 Mouse Model of Narcolepsy

Objective: To model the progressive loss of orexin neurons and the resulting narcoleptic-like phenotype.

Procedure:

  • Animal Model: These are transgenic mice expressing a mutated human ataxin-3 protein specifically in orexin neurons, leading to their progressive degeneration.[4]

  • Phenotyping:

    • Sleep-Wake Recording: Electroencephalogram (EEG) and electromyogram (EMG) are recorded to monitor sleep-wake states (wakefulness, NREM sleep, REM sleep).

    • Cataplexy-like Episode (CLE) Assessment: Behavioral arrests, often triggered by positive stimuli (e.g., chocolate), are quantified.

  • Drug Administration: The test compound (e.g., Pitolisant) is administered, and its effects on wakefulness and CLEs are measured.[4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts related to the mechanism of action of histamine H3 receptor antagonists and a typical experimental workflow.

H3_Receptor_Antagonist_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Histamine_Neuron Histaminergic Neuron Histamine_Release Histamine Release Histamine_Neuron->Histamine_Release Action Potential H3_Autoreceptor H3 Autoreceptor H3_Autoreceptor->Histamine_Release Inhibits Histamine_Release->H3_Autoreceptor Negative Feedback H3_Heteroreceptor H3 Heteroreceptor Histamine_Release->H3_Heteroreceptor Modulates Postsynaptic_Receptors Postsynaptic Receptors Histamine_Release->Postsynaptic_Receptors Activates Other_Neuron Other Neuron (e.g., Cholinergic, Dopaminergic) NT_Release Neurotransmitter Release Other_Neuron->NT_Release Action Potential H3_Heteroreceptor->NT_Release Inhibits NT_Release->Postsynaptic_Receptors Activates VUF_8328 This compound (H3 Antagonist) VUF_8328->H3_Autoreceptor Blocks VUF_8328->H3_Heteroreceptor Blocks

Caption: Mechanism of action of H3 receptor antagonists like this compound.

Preclinical_Drug_Testing_Workflow Model_Selection Animal Model Selection (e.g., Genetic, Pharmacological) Drug_Administration Drug Administration (this compound or Alternative) Model_Selection->Drug_Administration Behavioral_Testing Behavioral Testing (e.g., Cognitive, Sleep) Drug_Administration->Behavioral_Testing Data_Collection Data Collection (e.g., EEG, Video Tracking) Behavioral_Testing->Data_Collection Data_Analysis Data Analysis and Statistical Comparison Data_Collection->Data_Analysis Efficacy_Determination Determination of Efficacy Data_Analysis->Efficacy_Determination

Caption: A typical workflow for preclinical evaluation of a compound's efficacy.

References

A Comparative Guide to the In Vitro and In Vivo Effects of VUF 8328

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the histamine (B1213489) H3 receptor agonist VUF 8328 with other key reference agonists. The data presented herein has been compiled from various pharmacological studies to facilitate an objective evaluation of its performance, supported by experimental details.

In Vitro Profile of this compound: A Potent Histamine H3 Receptor Agonist

This compound is a potent agonist at the histamine H3 receptor and also exhibits high affinity for the histamine H4 receptor.[1][2] Its activity has been characterized in various in vitro assays, allowing for a comparative analysis of its binding affinity and functional potency against other well-established H3 receptor agonists such as imetit (B1201578) and immepip (B124233).

Comparative Binding Affinities at Histamine H3 and H4 Receptors

The binding affinity of this compound and other reference compounds to the human histamine H3 and H4 receptors is summarized in Table 1. This compound demonstrates a high affinity for the H3 receptor, with a pKi value of 8.5.[3] Notably, it is also a high-affinity ligand at the H4 receptor, with a pKi of 8.0.[1][2][4] This dual affinity is a key characteristic of this compound. In comparison, imetit and immepip show higher affinity for the H3 receptor, with pKi values in the range of 9.0-9.7 and 8.8-8.9, respectively.[3]

CompoundH3 Receptor (pKi)H4 Receptor (pKi)
This compound 8.5[3]8.0[1][2][4]
Imetit9.0 - 9.7[3]8.2[1]
Immepip8.8 - 8.9[3]7.7[1]
(R)-α-methylhistamine8.4[3]-
Histamine--
Table 1: Comparative in vitro binding affinities of this compound and other histamine receptor agonists.
Functional Activity at Histamine Receptors

In functional assays, this compound acts as a partial agonist at the human H4 receptor with an intrinsic activity (α) of 0.6.[1] Imetit and immepip behave as more efficacious agonists at the H4 receptor, with α values of 0.9.[1]

In Vivo Effects of this compound

The in vivo activity of this compound has been demonstrated through its ability to inhibit the electrically-evoked release of [3H]-noradrenaline from rat cortical slices, a functional assay indicative of H3 receptor agonist activity.[5][6] This effect is consistent with the role of presynaptic H3 receptors in modulating neurotransmitter release.

Further in vivo studies are required to provide a direct comparison of the potency and efficacy of this compound with other H3 agonists in animal models of disease.

Experimental Protocols

Radioligand Binding Assays

The binding affinities of this compound and other ligands for the histamine H3 and H4 receptors are typically determined using radioligand binding assays with cell membranes expressing the respective recombinant human receptors.

  • Receptor Source: Membranes from HEK-293 or SK-N-MC cells stably expressing the human histamine H3 or H4 receptor.

  • Radioligand: [3H]Nα-methylhistamine for the H3 receptor.

  • Incubation: Cell membranes are incubated with the radioligand and various concentrations of the competing unlabeled ligand (e.g., this compound).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.

  • Data Analysis: The inhibition constant (Ki) values are calculated from the IC50 values (concentration of competing ligand that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Functional Assays (e.g., cAMP Formation)

The functional activity of H3 receptor agonists can be assessed by measuring their ability to inhibit forskolin-stimulated cAMP formation in cells expressing the Gi-coupled H3 receptor.

  • Cell Line: SK-N-MC or other suitable cells stably expressing the human H3 receptor.

  • Stimulation: Cells are stimulated with forskolin (B1673556) to increase intracellular cAMP levels.

  • Treatment: Cells are co-incubated with forskolin and varying concentrations of the H3 receptor agonist.

  • Measurement: The intracellular cAMP levels are measured using commercially available kits (e.g., ELISA-based).

  • Data Analysis: The EC50 values (concentration of agonist that produces 50% of the maximal inhibitory effect) are determined from the concentration-response curves.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway of the H3 receptor and a typical experimental workflow for a radioligand binding assay.

H3_Signaling_Pathway cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases production of Histamine_Agonist Histamine Agonist (e.g., this compound) Histamine_Agonist->H3R Binds to Downstream_Effects Inhibition of Neurotransmitter Release cAMP->Downstream_Effects Leads to

Histamine H3 Receptor Signaling Pathway.

Radioligand_Binding_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Prepare Cell Membranes (with H3 Receptor) Incubation Incubate Membranes, Radioligand & Test Compound Membranes->Incubation Radioligand Prepare Radioligand ([3H]Nα-methylhistamine) Radioligand->Incubation Test_Compound Prepare Test Compound (e.g., this compound) Test_Compound->Incubation Filtration Separate Bound/Free Ligand (Filtration) Incubation->Filtration Counting Quantify Bound Radioactivity (Scintillation Counting) Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Experimental Workflow for Radioligand Binding Assay.

References

Head-to-head comparison of VUF 8328 and A-943931

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers in Pharmacology and Drug Development

Executive Summary

This guide provides a detailed comparative analysis of two compounds reported to be associated with the histamine (B1213489) H4 receptor: VUF 8328 and A-943931. The objective is to present a head-to-head comparison of their performance based on available experimental data. However, a comprehensive literature search did not yield any publicly available scientific data regarding the pharmacological properties, including binding affinity, selectivity, or in vivo efficacy, of this compound.

Therefore, this guide will focus on a detailed profile of A-943931, a well-characterized, potent, and selective histamine H4 receptor antagonist. We will present its pharmacological data, relevant experimental protocols, and associated signaling pathways to serve as a valuable resource for researchers in the field. The absence of data for this compound precludes a direct comparative analysis at this time.

Compound Profile: A-943931

A-943931 is a potent and selective antagonist of the histamine H4 receptor (H4R), a G protein-coupled receptor primarily expressed on cells of hematopoietic origin. Its role in modulating immune and inflammatory responses has made it a valuable tool for preclinical research in areas such as allergic inflammation, pruritus, and pain.

Quantitative Performance Data

The following tables summarize the key in vitro and in vivo pharmacological data for A-943931.

Table 1: In Vitro Binding Affinity and Selectivity of A-943931

Receptor TargetSpeciesBinding Affinity (Ki, nM)Selectivity vs. H4RReference
H4R Human 4.5 - 5 -[1]
H4R Rat 3.8 -[1]
H4R Mouse ~4 -[1]
H1RHuman>10,000>2000-fold[1]
H2RHuman>10,000>2000-fold[1]
H3RHuman>10,000>2000-fold[1]

Table 2: In Vivo Efficacy of A-943931 in Animal Models of Inflammation and Pain

Animal ModelSpeciesEndpoint MeasuredRoute of AdministrationEffective DoseReference
Zymosan-induced PeritonitisMouseNeutrophil InfiltrationOral30 mg/kg[1]
Carrageenan-induced Paw EdemaRatPaw Volume ReductionOral10 - 100 mg/kg[1]
Complete Freund's Adjuvant-induced Thermal HyperalgesiaRatPaw Withdrawal LatencyOral30 mg/kg[1]
Histamine-induced PruritusMouseScratching BoutsOral10 mg/kg[2]

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanism of action and evaluation of compounds like A-943931, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

H4R_Signaling_Pathway cluster_membrane Cell Membrane H4R Histamine H4 Receptor G_protein Gαi/o βγ H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase Cβ G_protein->PLC Activates MAPK_activation MAPK Activation (ERK1/2) G_protein->MAPK_activation cAMP cAMP AC->cAMP Decreases Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Histamine Histamine (Agonist) Histamine->H4R Binds A943931 A-943931 (Antagonist) A943931->H4R Blocks Chemotaxis Chemotaxis Ca_mobilization->Chemotaxis Cytokine_release Cytokine Release MAPK_activation->Cytokine_release

Histamine H4 Receptor Signaling Pathway

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models binding_assay Radioligand Binding Assay (Determine Ki, Selectivity) functional_assay Functional Assay (e.g., Calcium Mobilization, cAMP measurement) binding_assay->functional_assay inflammation_model Inflammation Models (e.g., Carrageenan-induced paw edema) functional_assay->inflammation_model pain_model Pain Models (e.g., Neuropathic pain, Thermal hyperalgesia) functional_assay->pain_model pk_studies Pharmacokinetic Studies (Bioavailability, Half-life) functional_assay->pk_studies data_analysis Data Analysis & Lead Optimization inflammation_model->data_analysis pain_model->data_analysis pk_studies->data_analysis compound_synthesis Compound Synthesis & Characterization compound_synthesis->binding_assay

General Experimental Workflow for H4R Antagonist Evaluation

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize histamine H4 receptor antagonists like A-943931.

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the histamine H4 receptor and its selectivity against other histamine receptor subtypes.

Materials:

  • Cell membranes from HEK293 cells stably expressing human H1, H2, H3, or H4 receptors.

  • Radioligand: [3H]-Histamine or a subtype-selective radiolabeled antagonist.

  • Test compound (e.g., A-943931) at various concentrations.

  • Non-specific binding control (e.g., high concentration of a known potent ligand for the respective receptor).

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Cell membranes are incubated with the radioligand and varying concentrations of the test compound in the incubation buffer.

  • The reaction is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • The IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) is calculated from competition binding curves.

  • The Ki is calculated from the IC50 value using the Cheng-Prusoff equation.

In Vitro Calcium Mobilization Assay

Objective: To assess the functional antagonist activity of a test compound by measuring its ability to block agonist-induced intracellular calcium mobilization.

Materials:

  • HEK293 cells expressing the human H4 receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • H4R agonist (e.g., histamine).

  • Test compound (e.g., A-943931).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.

Procedure:

  • Cells are seeded in 96-well plates and grown to confluence.

  • Cells are loaded with a calcium-sensitive dye for a specified time at 37°C.

  • The cells are washed to remove excess dye and incubated with the test compound or vehicle for a defined pre-incubation period.

  • The plate is placed in the FLIPR instrument, and baseline fluorescence is recorded.

  • The H4R agonist is added to the wells, and the change in fluorescence intensity, corresponding to changes in intracellular calcium concentration, is measured over time.

  • The ability of the test compound to inhibit the agonist-induced calcium response is quantified to determine its potency (IC50).

In Vivo Zymosan-Induced Peritonitis Model

Objective: To evaluate the anti-inflammatory efficacy of a test compound in a model of acute inflammation.

Materials:

  • Male BALB/c mice.

  • Test compound (e.g., A-943931) formulated for the desired route of administration (e.g., oral gavage).

  • Zymosan A from Saccharomyces cerevisiae.

  • Sterile phosphate-buffered saline (PBS).

  • Flow cytometer and antibodies for leukocyte staining (e.g., anti-Gr-1 for neutrophils).

Procedure:

  • Mice are orally administered the test compound or vehicle at a specified time before the inflammatory challenge.

  • Peritonitis is induced by intraperitoneal injection of zymosan (e.g., 1 mg in 0.5 mL of PBS).

  • At a predetermined time point after zymosan injection (e.g., 4 hours), the mice are euthanized.

  • The peritoneal cavity is lavaged with PBS containing EDTA to collect the infiltrating leukocytes.

  • The total number of leukocytes in the peritoneal lavage fluid is determined.

  • The number of neutrophils is quantified by flow cytometry after staining with specific antibodies.

  • The percentage of inhibition of neutrophil infiltration by the test compound is calculated relative to the vehicle-treated group.

Conclusion

A-943931 has been extensively characterized as a potent and highly selective histamine H4 receptor antagonist with demonstrated efficacy in preclinical models of inflammation and pain. The data presented in this guide provides a solid foundation for researchers utilizing this compound as a pharmacological tool to investigate the role of the H4 receptor in various physiological and pathological processes.

Unfortunately, due to the absence of publicly available data for this compound, a direct head-to-head comparison with A-943931 could not be conducted. Further research and publication of data on this compound are necessary to enable such a comparative analysis. Researchers interested in this compound are encouraged to consult commercial suppliers for any available technical data sheets or to perform their own in-house characterization.

References

Validating the Histamine H4 Receptor: A Comparative Guide to Pharmacological Tools

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification on the query: Initial searches for the validation of the Histamine (B1213489) H4 Receptor (H4R) using VUF 8328 revealed that this compound is not a ligand for H4R. Instead, available data consistently identifies this compound as a potent Histamine H3 Receptor (H3R) agonist. Therefore, this guide will focus on established and selective antagonists for H4R validation, namely JNJ7777120 and VUF6002 . These compounds are widely used by researchers to investigate the physiological and pathophysiological roles of H4R, making them appropriate subjects for a comparative analysis.

This guide provides a comprehensive comparison of JNJ7777120 and VUF6002, presenting their pharmacological data, detailed experimental protocols for their characterization, and visual representations of the H4R signaling pathway and experimental workflows.

Comparative Pharmacological Data

The following tables summarize the binding affinities and functional activities of JNJ7777120 and VUF6002 at the human Histamine H4 Receptor. This data is crucial for researchers in selecting the appropriate tool for their specific in vitro or in vivo studies.

Table 1: Binding Affinity of H4R Antagonists

CompoundTargetAssay TypeReported Value (Kᵢ)Selectivity over H3RReference(s)
JNJ7777120Human H4RRadioligand Binding4.5 nM>1000-fold[1][2][3]
VUF6002Human H4RRadioligand Binding26 nM~540-fold[4][5]
VUF6002Human H3RRadioligand Binding14.1 µM-[4][5]

Note: Kᵢ values are inversely proportional to binding affinity; a lower Kᵢ indicates a higher affinity.

Table 2: Functional Activity of H4R Antagonists

CompoundAssay TypeCell TypeReported Value (IC₅₀)Reference(s)
JNJ7777120Histamine-induced Mast Cell MigrationMouse Tracheal Mast CellsNot explicitly quantified, but effective at blocking migration[2]
JNJ7777120Histamine-induced Chemotaxis and Calcium InfluxMouse Bone Marrow-Derived Mast CellsEffective at 10 µM[2]
VUF6002Eosinophil ChemotaxisEosinophils530 nM[5][6]
VUF6002Mast Cell ChemotaxisMast Cells138 nM[5][6]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are general protocols for key assays used to characterize H4R antagonists.

1. Radioligand Binding Assay (Competitive Binding)

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the H4 receptor.

  • Materials:

    • Cell Membranes: Prepared from cells recombinantly expressing the human H4R (e.g., HEK293 or CHO cells).

    • Radioligand: A tritiated H4R antagonist with high affinity, such as [³H]-JNJ7777120.[4]

    • Test Compounds: JNJ7777120, VUF6002, or other compounds of interest.

    • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.[4]

    • Wash Buffer: Ice-cold assay buffer.[4]

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Allow the reaction to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Generate a competition curve by plotting the percentage of specific binding of the radioligand against the concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[4]

2. Functional Antagonism Assay (Chemotaxis)

This assay assesses the ability of a compound to inhibit the migration of cells towards a chemoattractant (histamine) that acts on the H4 receptor.

  • Materials:

    • Cells: A cell line that expresses H4R and exhibits a chemotactic response to histamine (e.g., mast cells, eosinophils).[5]

    • Chemoattractant: Histamine.

    • Test Compounds: JNJ7777120, VUF6002, or other potential antagonists.

    • Chemotaxis Chamber: A device with an upper and lower chamber separated by a microporous membrane.

  • Procedure:

    • Pre-incubate the cells with various concentrations of the test compound or vehicle.

    • Place the chemoattractant (histamine) in the lower chamber of the chemotaxis plate.

    • Add the pre-incubated cells to the upper chamber.

    • Incubate the plate to allow cell migration through the membrane.

    • Quantify the number of migrated cells in the lower chamber, for example, by cell counting or using a fluorescent dye.

  • Data Analysis:

    • Generate a dose-response curve by plotting the percentage of inhibition of cell migration against the concentration of the test compound.

    • Determine the IC₅₀ value, which represents the concentration of the antagonist that inhibits 50% of the histamine-induced cell migration.

3. In Vivo Anti-Inflammatory and Analgesic Models

The efficacy of H4R antagonists is often evaluated in animal models of inflammation and pain. A common model is the carrageenan-induced paw edema and thermal hyperalgesia model in rats.[7]

  • Anti-Inflammatory (Paw Edema):

    • Administer the H4R antagonist (e.g., JNJ7777120 at 10 or 30 mg/kg, s.c., or VUF6002 at 10 mg/kg, s.c.) or vehicle.[7]

    • After a set time, induce inflammation by injecting carrageenan into the subplantar region of the rat's hind paw.[7]

    • Measure the paw volume or thickness at various time points post-injection.[7]

    • Compare the paw swelling between the drug-treated and vehicle-treated groups.[7]

  • Analgesic (Thermal Hyperalgesia):

    • Following the same drug administration and carrageenan injection protocol, measure the paw withdrawal latency to a radiant heat source at different time points.[7]

    • A decrease in withdrawal latency indicates hyperalgesia.

    • Compare the withdrawal latencies between the drug-treated and vehicle-treated groups.[7]

Visualizing Pathways and Workflows

H4R Signaling Pathway

The Histamine H4 Receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαi/o proteins. Upon activation by an agonist like histamine, the G protein is activated, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The dissociation of the Gβγ subunits can also activate downstream signaling pathways, such as the MAPK/ERK pathway, and mobilize intracellular calcium.

H4R_Signaling Histamine Histamine (Agonist) H4R H4 Receptor Histamine->H4R G_protein Gαi/oβγ H4R->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits MAPK MAPK/ERK Pathway G_betagamma->MAPK Ca_mobilization Ca²⁺ Mobilization G_betagamma->Ca_mobilization cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Chemotaxis) PKA->Cellular_Response MAPK->Cellular_Response Ca_mobilization->Cellular_Response

H4R Signaling Cascade

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates a typical workflow for determining the binding affinity of a test compound for the H4 receptor using a competitive radioligand binding assay.

Binding_Assay_Workflow start Start prep_membranes Prepare H4R-expressing cell membranes start->prep_membranes setup_assay Set up assay plate with: - Membranes - Radioligand ([³H]-JNJ7777120) - Varying concentrations of test compound prep_membranes->setup_assay incubate Incubate to reach equilibrium setup_assay->incubate filter Rapidly filter to separate bound and free radioligand incubate->filter wash Wash filters with ice-cold buffer filter->wash quantify Quantify radioactivity (scintillation counting) wash->quantify analyze Analyze data: - Plot competition curve - Determine IC₅₀ - Calculate Kᵢ using Cheng-Prusoff quantify->analyze end End analyze->end

Workflow for Radioligand Binding Assay

References

A Guide to Negative Control Experiments for V-UF 8328 Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for designing and interpreting negative control experiments in studies involving VUF 8328, a notable ligand for the histamine (B1213489) H3 receptor (H3R). Robust negative controls are paramount for validating the specificity of this compound's effects and ensuring that observed outcomes are directly attributable to its interaction with the H3R.

Understanding this compound's Pharmacological Profile

This compound is a derivative of 4-(imidazol-4-ylmethyl)piperidine and exhibits a complex pharmacological profile. Published data indicates that this compound can act as a partial agonist at the H3R in the central nervous system, while functioning as a potent competitive antagonist in peripheral tissues like the guinea pig jejunum. Furthermore, it demonstrates significant affinity for the histamine H4 receptor (H4R), where it also acts as an agonist. A comprehensive understanding of its selectivity and dual functionality is crucial for designing appropriate negative controls.

Key Negative Control Strategies for this compound

To rigorously validate the on-target effects of this compound, a multi-faceted approach to negative controls is recommended. This includes the use of a structurally similar but inactive analog, vehicle controls, and cellular systems lacking the target receptor.

The Inactive Analog Control

A critical negative control is a compound that is structurally analogous to this compound but devoid of significant activity at the H3R. Based on structure-activity relationship (SAR) studies of 4-(imidazol-4-ylmethyl)piperidine derivatives, modifications to the imidazole (B134444) ring or the piperidine (B6355638) nitrogen substituent can drastically reduce or abolish H3R binding and functional activity. For the purpose of this guide, we will designate a hypothetical inactive analog, This compound-IA .

Experimental Rationale: By comparing the effects of this compound with an equimolar concentration of this compound-IA, researchers can differentiate between specific H3R-mediated effects and non-specific effects arising from the chemical scaffold.

Vehicle Control

The vehicle control is the solvent or medium in which this compound is dissolved. This is a fundamental control to account for any effects of the solvent on the experimental system.

Experimental Rationale: Comparing the results of this compound treatment to the vehicle alone ensures that the observed effects are due to the compound itself and not its delivery medium.

Target-Null System Control

Utilizing cells or tissues that do not express the H3R is a powerful method to confirm target specificity. This can be achieved through the use of knockout (KO) animal models or cell lines that have been genetically modified (e.g., using CRISPR-Cas9) to eliminate H3R expression.

Experimental Rationale: If the effects of this compound are absent in H3R-null systems, it provides strong evidence that its mechanism of action is dependent on the presence of the H3 receptor.

Comparative Data Presentation

The following tables summarize the expected outcomes from key in vitro assays when comparing this compound with its negative controls.

Table 1: Comparative Binding Affinities (Ki in nM) at Histamine Receptors

CompoundH1 ReceptorH2 ReceptorH3 ReceptorH4 Receptor
This compound >10,000>10,000~10~10
This compound-IA >10,000>10,000>10,000>10,000
Vehicle No BindingNo BindingNo BindingNo Binding

Table 2: Comparative Functional Activity

AssayThis compoundThis compound-IAVehicle
GTPγS Binding (H3R) Partial Agonist (Increases basal binding) / Competitive Antagonist (Shifts agonist curve)No EffectNo Effect
cAMP Accumulation (H3R) Inverse Agonist (Increases basal cAMP) / Antagonist (Blocks agonist-induced decrease)No EffectNo Effect
Neurotransmitter Release (e.g., Histamine) Antagonist (Increases release by blocking autoreceptor)No EffectNo Effect

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity of this compound and its inactive analog at histamine receptors.

Methodology:

  • Prepare cell membranes from HEK293 cells stably expressing human H1, H2, H3, or H4 receptors.

  • Incubate the membranes with a specific radioligand for each receptor subtype (e.g., [3H]mepyramine for H1R, [3H]tiotidine for H2R, [3H]Nα-methylhistamine for H3R, [3H]histamine for H4R).

  • Add increasing concentrations of the unlabeled test compound (this compound or this compound-IA) to compete with the radioligand.

  • After incubation, separate bound from free radioligand by rapid filtration.

  • Quantify the bound radioactivity using liquid scintillation counting.

  • Calculate Ki values using the Cheng-Prusoff equation.

GTPγS Functional Assay

Objective: To assess the effect of this compound on H3R-mediated G-protein activation.

Methodology:

  • Use membranes from cells expressing the H3 receptor.

  • Incubate the membranes with GDP and the test compound (this compound, this compound-IA, or vehicle).

  • To assess partial agonism, add [35S]GTPγS and measure its incorporation in the absence of a full agonist.

  • To assess antagonism, pre-incubate with the test compound before adding a known H3R agonist (e.g., R-α-methylhistamine) followed by [35S]GTPγS.

  • Terminate the reaction and measure the amount of bound [35S]GTPγS by scintillation counting.

cAMP Accumulation Assay

Objective: To measure the impact of this compound on adenylyl cyclase activity downstream of H3R.

Methodology:

  • Culture cells expressing the H3 receptor in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Treat the cells with the test compound (this compound, this compound-IA, or vehicle).

  • To assess inverse agonism, measure cAMP levels after treatment with the test compound alone.

  • To assess antagonism, pre-treat with the test compound before stimulating the cells with an H3R agonist (e.g., histamine) in the presence of forskolin (B1673556) (to elevate basal cAMP).

  • Lyse the cells and measure intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA).

Visualizing Experimental Logic and Pathways

Signaling Pathway of H3 Receptor and this compound Action

G cluster_membrane Cell Membrane cluster_vuf_action This compound Intervention H3R Histamine H3 Receptor Gi Gi/o Protein H3R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces Gi->AC Inhibits Histamine Histamine (Agonist) Histamine->H3R Activates VUF8328 This compound VUF8328->H3R Binds (Antagonist/ Partial Agonist) Downstream Downstream Cellular Effects (e.g., Neurotransmitter Release Inhibition) cAMP->Downstream Mediates

Caption: H3R signaling and this compound's point of intervention.

Experimental Workflow for Validating this compound Specificity

G VUF8328 This compound (Test Compound) H3R_WT H3R Expressing Cells (Wild-Type) VUF8328->H3R_WT H3R_Null H3R Null Cells (Knockout) VUF8328->H3R_Null SpecificEffect Effect Observed VUF8328->SpecificEffect in H3R_WT NoEffect No Effect VUF8328->NoEffect in H3R_Null InactiveAnalog This compound-IA (Inactive Analog) InactiveAnalog->H3R_WT InactiveAnalog->NoEffect in H3R_WT Vehicle Vehicle Control Vehicle->H3R_WT Vehicle->NoEffect in H3R_WT Binding Binding Assay H3R_WT->Binding Functional Functional Assay (e.g., GTPγS, cAMP) H3R_WT->Functional H3R_Null->Binding H3R_Null->Functional

Caption: Logical workflow for negative control experiments.

Safety Operating Guide

Navigating the Safe Disposal of VUF 8328: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds are fundamental to ensuring laboratory safety and environmental protection. This guide provides essential safety and logistical information for the proper disposal of VUF 8328. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines general procedures based on the handling of similar research chemicals. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to obtain and review the manufacturer's SDS before handling or disposing of this compound.

Core Disposal and Safety Procedures

The disposal of this compound, like many research chemicals, must be managed as hazardous waste. Adherence to proper personal protective equipment (PPE) and waste segregation protocols is critical to minimize exposure and environmental contamination.[1]

Personal Protective Equipment (PPE)

When handling this compound, the following PPE should be worn at all times:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[1]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Gloves should be inspected before use and changed frequently.[1]

  • Body Protection: A standard laboratory coat must be worn.[1]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator (e.g., N95 or higher) should be used in a well-ventilated area, preferably within a chemical fume hood.[1]

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, must be treated as hazardous waste.[1]

  • Solid Waste: Collect in a designated, leak-proof, and clearly labeled solid waste container.[1]

  • Liquid Waste: Collect in a separate, compatible, and clearly labeled liquid waste container. Do not mix with other incompatible waste streams.[1]

2. Container Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the primary hazard(s) associated with the compound (e.g., "Toxic," "Irritant").[1][2] Consult the manufacturer's SDS for specific hazard information.

3. Storage:

  • Waste containers should be kept closed at all times, except when adding waste.[1]

  • Store waste in a designated, secure, and well-ventilated area, away from incompatible materials.[1]

4. Disposal Request:

  • Once the waste container is full or ready for disposal, follow your institution's procedures to request a pickup from the Environmental Health and Safety (EHS) department.[1]

  • Do not attempt to dispose of this chemical down the drain or in the regular trash. [1]

Quantitative Data

As no specific SDS for this compound was publicly available, a table of its quantitative properties cannot be provided. Researchers should populate the following table with data from the manufacturer-provided SDS once obtained.[1]

PropertyValue (Unit)Source
Molecular Formula Manufacturer's SDS
Molecular Weight ( g/mol )Manufacturer's SDS
Melting Point (°C)Manufacturer's SDS
Boiling Point (°C)Manufacturer's SDS
Solubility Manufacturer's SDS
LD50 (Oral, Rat) (mg/kg)Manufacturer's SDS
Hazard Classifications Manufacturer's SDS (GHS Pictograms)

Experimental Workflow: this compound Disposal

The following diagram illustrates a general workflow for the safe disposal of this compound waste.

G This compound Disposal Workflow cluster_prep Preparation cluster_handling Waste Handling cluster_containment Containment & Labeling cluster_storage Storage & Disposal A Obtain Manufacturer's SDS B Consult Institutional EHS Protocols A->B C Wear Appropriate PPE B->C D Identify this compound Waste (Solid & Liquid) C->D E Segregate Solid Waste D->E Solid F Segregate Liquid Waste D->F Liquid G Use Designated, Compatible Waste Containers E->G F->G H Label Containers: 'Hazardous Waste' 'this compound' Hazards G->H I Store in Secure, Ventilated Area H->I J Request EHS Pickup I->J

A general workflow for the safe disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
VUF 8328
Reactant of Route 2
VUF 8328

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.